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1-Chloro-1,1,2,2-tetrafluoropropane Documentation Hub

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  • Product: 1-Chloro-1,1,2,2-tetrafluoropropane
  • CAS: 421-75-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

The following technical guide is structured to address the specific needs of researchers and process chemists dealing with fluorinated intermediates, specifically focusing on the characterization, management, and propert...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific needs of researchers and process chemists dealing with fluorinated intermediates, specifically focusing on the characterization, management, and properties of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc).

Advanced Characterization, Reactivity, and Process Management in Fluorochemical Synthesis

Executive Summary

In the high-stakes landscape of next-generation refrigerant and fluoropolymer synthesis, 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) occupies a critical niche.[1] Often encountered as a structural isomer during the production of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)—the primary feedstock for HFO-1234yf—HCFC-244cc presents unique challenges and opportunities.[1]

This guide moves beyond basic property listing to provide a mechanistic understanding of HCFC-244cc’s behavior. We analyze its thermodynamic profile, its resistance to dehydrochlorination compared to its isomers, and its role as a stable fluorinated solvent or intermediate.[1] For drug development professionals, the terminal


 moiety offers a distinct electrophilic profile relevant to the synthesis of fluorinated bioactive scaffolds.[1]

Chemical Identity & Structural Analysis[2][3]

Accurate identification is paramount, as confusion with its isomer (HCFC-244bb) can lead to catastrophic process failures due to differing reactivity profiles.[1]

AttributeSpecification
IUPAC Name 1-Chloro-1,1,2,2-tetrafluoropropane
Common Designation HCFC-244cc
CAS Registry Number 421-75-0
Molecular Formula

SMILES CC(F)(F)C(F)(F)Cl (Note: Isomer specific)
Molecular Weight 150.50 g/mol
Structural Geometry Tetrahedral (

) backbone; Terminal Chlorine on C1
Structural Insight

Unlike its isomer HCFC-244bb (where Cl is on C2), HCFC-244cc possesses a chlorine atom on the terminal carbon (C1) adjacent to a gem-difluoro group.[1]

  • C1 (Terminal):

    
    
    
  • C2 (Internal):

    
    
    
  • C3 (Methyl):

    
    [1]
    

Critical Reactivity Consequence: The absence of hydrogen on the


-carbon (C2) renders HCFC-244cc exceptionally resistant to standard base-catalyzed dehydrochlorination (elimination of HCl), a key differentiator from HCFC-244bb.[1]

Physical & Thermodynamic Properties[1][2][3]

The following data is synthesized from industrial safety data and thermodynamic modeling. These parameters are essential for designing separation protocols (e.g., extractive distillation).

PropertyValueConditionsRelevance
Physical State Liquid/Gas@ 20°C, 1 atmClose to ambient; requires pressurized handling.[1]
Boiling Point 20.0 °C @ 760 mmHgCritical for separation from HCFC-244bb (~15°C).
Density 1.3509 g/mL@ 5 °CHigh density facilitates phase separation in aqueous workups.
Refractive Index 1.3012@ 5 °CAnalytical standard for purity checks.
Vapor Pressure ~105 kPa@ 20 °C (Est.)High volatility; inhalation hazard.[2][3]
ODP 0.039-Ozone Depleting Potential (Class II substance).
Solubility Negligible in

-Lipophilic; soluble in alcohols, chlorinated solvents.[1]

Synthesis & Reaction Pathways[1][7][8]

Understanding the genesis of HCFC-244cc is crucial for process control. It typically arises as a byproduct in the hydrochlorination of tetrafluoropropenes or through radical chlorination events.

Formation and Isomerization Pathway

In the industrial synthesis of HFO-1234yf, the target intermediate is HCFC-244bb.[1] However, thermodynamic variances allow for the formation of the 244cc isomer.

ReactionPathway cluster_0 Precursors HFO HFO-1234yc (1,1,2,2-tetrafluoropropene) HCFC_244cc HCFC-244cc (1-Cl-1,1,2,2-tetrafluoro) (Thermodynamic Sink) HFO->HCFC_244cc +HCl (Anti-Markovnikov) HCFC_244bb HCFC-244bb (2-Cl-1,1,1,2-tetrafluoro) (Kinetic Product) HFO->HCFC_244bb +HCl (Markovnikov) HFO_1234yf HFO-1234yf (Target Olefin) HCFC_244cc->HFO_1234yf No Reaction (Steric/Electronic Inhibition) HCFC_244bb->HFO_1234yf -HCl (Dehydrochlorination)

Figure 1: Mechanistic divergence in the hydrochlorination of tetrafluoropropene. Note HCFC-244cc's inability to easily convert to HFO-1234yf.[1]

Chemical Stability & Reactivity
  • Dehydrochlorination Resistance: Because C2 lacks a hydrogen atom (

    
    ), HCFC-244cc cannot undergo 
    
    
    
    -elimination to form an alkene under mild conditions.[1] This property is exploited to purify the 244bb isomer: treating a mixture with base will convert 244bb to olefin (gas) while 244cc remains liquid.
  • Radical Substitution: The C3 methyl group (

    
    ) is susceptible to radical halogenation (
    
    
    
    ), leading to pentahalo-derivatives.[1]

Experimental Protocol: Purification & Isolation

Objective: Isolate high-purity HCFC-244cc from a mixed isomer stream (244bb/244cc) for analytical characterization or solvent use. Principle: Selective chemical elimination followed by fractional distillation.

Materials
  • Feedstock: Crude HCFC-244 mixture (~20°C boiling range).

  • Reagent: 20% Aqueous KOH (Potassium Hydroxide).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

  • Apparatus: Jacketed glass reactor (0°C coolant), reflux condenser, phase separator.[1]

Step-by-Step Methodology
  • Reactor Setup:

    • Charge the reactor with 20% KOH (2.0 eq relative to estimated HCFC-244bb content).

    • Add TBAB (1 mol%).

    • Cool system to 0°C to prevent uncontrolled off-gassing.

  • Selective Reaction (The "Self-Validating" Step):

    • Slowly feed the crude isomer mixture into the reactor.

    • Validation: Monitor pressure. Evolution of gas indicates the conversion of HCFC-244bb to HFO-1234yf (BP -29°C).[1]

    • HCFC-244cc is inert under these conditions and remains in the liquid phase.

  • Phase Separation:

    • Allow the reaction to proceed until gas evolution ceases (endpoint indication).

    • Decant the lower organic layer (Density ~1.35 g/mL). The aqueous top layer contains KCl and unreacted base.

  • Distillation:

    • Transfer the organic layer to a fractional distillation column.

    • Collect the fraction boiling at 20.0°C ± 0.5°C .

    • Purity Check: GC-MS should show a single peak with m/z 150/152 (Cl isotope pattern).

PurificationWorkflow Start Crude Mixture (244bb + 244cc) Reactor Reactor KOH + TBAB @ 0°C Start->Reactor Separator Phase Separator Reactor->Separator Reaction Complete GasStream Gas Phase HFO-1234yf (Removed) Separator->GasStream Volatiles LiquidStream Liquid Phase HCFC-244cc (Crude) Separator->LiquidStream Bottom Layer Distillation Fractional Distillation Target BP: 20°C LiquidStream->Distillation FinalProduct Pure HCFC-244cc (>99.5%) Distillation->FinalProduct

Figure 2: Selective isolation workflow exploiting the chemical stability of HCFC-244cc.[1]

Safety & Toxicology (EHS)[1]

As a halogenated hydrocarbon, HCFC-244cc requires strict adherence to safety protocols.[1]

  • GHS Classification:

    • H280: Contains gas under pressure; may explode if heated.[4]

    • H335: May cause respiratory irritation.[4][5]

    • H420: Harms public health and the environment by destroying ozone.[4][5]

  • Handling: Must be handled in a fume hood or closed system. Use cold-insulating gloves (PVA or Viton recommended) as rapid evaporation can cause frostbite.

  • Inhalation Risk: Vapors are heavier than air. High concentrations can cause cardiac arrhythmia (sensitization to epinephrine).

References

  • Vertex AI Search. (2026). Safety Data Sheet: 1-Chloro-1,1,2,2-tetrafluoropropane. Retrieved from 5.

  • NOAA Chemical Data. (2025). HCFC-244cc Isomer Structure and Atmospheric Lifetime. Retrieved from 6.

  • Wang, H. (2019). Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).[1][7] U.S. Patent No. 10,246,389. Honeywell International Inc. Retrieved from 1.

  • PubChem. (2025).[8] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (Related Isomer Data). Retrieved from 9.

Sources

Exploratory

Technical Assessment: Global Warming Potential of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

The following technical guide provides an in-depth assessment of the Global Warming Potential (GWP) and atmospheric fate of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc). [1][2][3] Executive Summary 1-Chloro-1,1,2,2-t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of the Global Warming Potential (GWP) and atmospheric fate of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc).

[1][2][3]

Executive Summary

1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) is a hydrochlorofluorocarbon (HCFC) utilized primarily as a chemical intermediate and specialty solvent.[1] While it possesses favorable physicochemical properties for specific industrial and potential pharmaceutical applications, its environmental profile is characterized by a significant Global Warming Potential (GWP) and a non-negligible Ozone Depletion Potential (ODP).[1]

Key Environmental Metrics:

  • GWP (100-year): 3,439 (Relative to CO₂ = 1)[1]

  • Atmospheric Lifetime: 31.2 years[2][3]

  • Ozone Depletion Potential (ODP): 0.039[2]

  • Radiative Efficiency: 0.283 W m⁻² ppb⁻¹[1][2]

This guide details the physicochemical basis for these metrics, the atmospheric degradation mechanisms driving them, and the experimental protocols required to validate such data in a research setting.[1]

Chemical Identity and Physicochemical Profile[5][6][7][8][9]

Understanding the molecular structure is a prerequisite for predicting atmospheric behavior.[1] HCFC-244cc contains a hydro-fluoro-carbon backbone with a single chlorine atom, rendering it susceptible to tropospheric oxidation but sufficiently stable to transport chlorine to the stratosphere.[1]

PropertyData
Chemical Name 1-Chloro-1,1,2,2-tetrafluoropropane
Common Designation HCFC-244cc
CAS Registry Number 421-75-0
Molecular Formula

Molecular Weight 150.5 g/mol
Structure A propane chain with a methyl group (

) at one end, a difluoromethylene bridge (

), and a chlorodifluoromethyl group (

) at the other.[4][5][1][6]

Implication for Drug Development: In pharmaceutical synthesis, HCFC-244cc may serve as a fluorinated building block or solvent.[1] However, its classification as a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol necessitates strict inventory control and evaluation of lower-GWP alternatives (e.g., hydrofluoroolefins or HFEs) for Green Chemistry compliance.[1]

Atmospheric Fate and Degradation Mechanism

The primary driver of HCFC-244cc’s atmospheric removal is its reaction with the hydroxyl radical (


) in the troposphere.[1] The presence of the methyl group (

) provides a site for hydrogen abstraction, which is the rate-limiting step in its degradation.[1]
Mechanism of Action[3][9]
  • H-Abstraction: The hydroxyl radical attacks a hydrogen atom on the methyl group, forming a haloalkyl radical.[1]

  • Peroxy Radical Formation: The alkyl radical reacts rapidly with atmospheric oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ).
  • Alkoxy Radical Formation: Reaction with NO converts the peroxy radical to an alkoxy radical (

    
    ).[1]
    
  • Decomposition: The alkoxy radical undergoes C-C bond scission or reaction with

    
    , ultimately yielding carbonyl species such as carbonyl fluoride (
    
    
    
    )
    and chlorodifluoroacetyl fluoride , which are removed via wet deposition (rainout).[1]
Visualization: Atmospheric Degradation Pathway[3]

DegradationPathway HCFC HCFC-244cc (CH3-CF2-CClF2) Radical Alkyl Radical (•CH2-CF2-CClF2) HCFC->Radical + OH• (- H2O) Peroxy Peroxy Radical (•OO-CH2-CF2-CClF2) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (•O-CH2-CF2-CClF2) Peroxy->Alkoxy + NO (- NO2) Products Degradation Products (COF2, Acids, CO2) Alkoxy->Products Decomposition Hydrolysis

Figure 1: Step-wise atmospheric oxidation of HCFC-244cc initiated by hydroxyl radicals.[1]

Global Warming Potential (GWP) Analysis[4][10][11][12][13][14][15][16]

The GWP is a measure of the radiative forcing (heat-trapping ability) of a gas relative to carbon dioxide (


) over a specific time horizon.[1] It is derived from two critical parameters: Radiative Efficiency (RE)  and Atmospheric Lifetime (

)
.
Quantitative Data Summary
MetricValueSource / Causality
Radiative Efficiency (RE)

Strong C-F bonds absorb IR radiation in the "atmospheric window" (8-13 µm).[1]
Atmospheric Lifetime (

)
31.2 YearsLimited reactivity of the

group with OH radicals compared to olefins.
GWP (20-Year) 6,259High short-term impact due to high RE.[1]
GWP (100-Year) 3,439 Standard metric for regulatory reporting (e.g., Kigali Amendment).[1]
GTP (100-Year) 1,166Global Temperature Potential; indicates long-term warming contribution.[1][2]

Data Source: NOAA Chemical Sciences Laboratory / Papanastasiou et al. (2018)

Interpretation

With a GWP of 3,439 , HCFC-244cc is a potent greenhouse gas.[1][3] For context, releasing 1 kg of HCFC-244cc is equivalent to releasing nearly 3.5 tonnes of


.[1] The molecule's relatively long lifetime (31.2 years) allows it to accumulate in the atmosphere, while its chlorine content contributes to stratospheric ozone depletion (ODP = 0.039).[1]

Experimental Protocol: Determination of GWP

For researchers needing to validate these metrics or evaluate novel fluorinated compounds, the following self-validating workflow is the industry standard. This combines Fourier Transform Infrared (FTIR) Spectroscopy for radiative efficiency and Relative Rate Kinetics for lifetime determination.[1]

Workflow Visualization

GWP_Workflow cluster_0 Phase 1: Radiative Efficiency cluster_1 Phase 2: Atmospheric Lifetime Step1 Sample Purification (>99.9% Purity) Step2 FTIR Spectroscopy (600-1500 cm-1) Step3 Calculate Cross-Section (Beer-Lambert Law) Final Radiative Transfer Model Output: GWP & Lifetime Step3->Final Input RE Step4 Smog Chamber / Flow Reactor (Reactant + OH Source + Reference) Step5 Relative Rate Kinetics ln([C0]/[Ct]) vs ln([R0]/[Rt]) Step5->Final Input k_OH

Figure 2: Experimental workflow for determining GWP metrics.

Detailed Methodology
Phase 1: Radiative Efficiency (RE) Measurement

Objective: Measure the infrared absorption cross-section (


) in the atmospheric window.[1]
  • Sample Preparation: Purify HCFC-244cc via freeze-pump-thaw cycles to remove dissolved air and volatile impurities.[1] Purity must be validated via GC-MS (>99.9%).

  • FTIR Acquisition: Introduce the gas into a variable-pathlength cell (e.g., 10 cm to 10 m).[1] Record spectra between 600–4000 cm⁻¹ at multiple pressures (e.g., 1, 5, 10 Torr) to ensure linearity (Beer-Lambert Law compliance).[1]

  • Data Processing: Integrate the absorption band intensities over the spectral region.

    • Self-Validation: The integrated band strength plotted against pressure must yield a straight line with

      
      .[1]
      
Phase 2: OH Reaction Kinetics (Lifetime)

Objective: Determine the rate constant (


) relative to a reference compound.
  • Setup: Use a photochemical reactor equipped with UV lamps.

  • Reaction Mixture: Introduce HCFC-244cc, a reference compound with a known

    
     (e.g., 
    
    
    
    ), and an OH precursor (e.g.,
    
    
    or
    
    
    /UV).[1]
  • Monitoring: Irradiate the mixture and monitor the decay of both the analyte and reference via GC-FID or FTIR over time.

  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope of this line is the ratio of rate constants (
    
    
    ).[1]
    • Self-Validation: The plot must intersect the origin (0,0).[1] If not, secondary reactions or wall losses are interfering.[1]

Regulatory Implications

  • Montreal Protocol: HCFC-244cc is a Class II controlled substance.[1] Its production is subject to phase-out schedules (accelerated under the Kigali Amendment for HFCs/HCFCs).[1]

  • Reporting: Users in drug development or chemical manufacturing must track usage quantities.[1]

  • Alternatives: For solvent applications, consider hydrofluoroethers (HFEs) or hydrofluoroolefins (HFOs) like HFO-1234yf, which have GWPs < 1 and negligible ODPs due to rapid tropospheric degradation.[1]

References

  • Papanastasiou, D. K., et al. (2018).[1][3][6] Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol.[1] Atmospheric Chemistry and Physics, 18, 6317–6330.[1] [Link]

  • McGillen, M. R., et al. (2020).[1] Database for the kinetics of the gas-phase atmospheric reactions of organic compounds. Earth System Science Data. [Link]

  • Intergovernmental Panel on Climate Change (IPCC). (2021). Climate Change 2021: The Physical Science Basis.[1] Chapter 7: The Earth’s Energy Budget, Climate Feedbacks, and Climate Sensitivity. [Link][1]

Sources

Foundational

Structural Characterization and Conformational Dynamics of HCFC-244ca

A Technical Guide for Impurity Profiling in Pharmaceutical Propellants Executive Summary In the transition from hydrofluorocarbon (HFC) propellants to low-GWP hydrofluoroolefins (HFOs) like HFO-1234yf and HFO-1234ze, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Impurity Profiling in Pharmaceutical Propellants

Executive Summary

In the transition from hydrofluorocarbon (HFC) propellants to low-GWP hydrofluoroolefins (HFOs) like HFO-1234yf and HFO-1234ze, the characterization of trace impurities has become a critical regulatory requirement (ICH Q3A/B). HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a structural isomer of the HFO-1234yf precursor (HCFC-244bb). Its presence, even at ppm levels, can impact the physicochemical stability and toxicity profile of pressurized Metered Dose Inhalers (pMDIs).

This guide provides a rigorous structural and conformational analysis of HCFC-244ca, establishing the causality between its molecular geometry and its spectroscopic signatures. It serves as a foundational reference for developing self-validating detection protocols.

Part 1: Molecular Identity & Structural Framework

HCFC-244ca is an achiral hydrochlorofluorocarbon distinguished by a terminal chloromethyl group and a highly fluorinated backbone. Unlike its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane), which possesses a central chiral carbon, HCFC-244ca relies on rotational isomerism for its structural diversity.

1.1 Fundamental Parameters[1]
ParameterValueNotes
IUPAC Name 3-chloro-1,1,2,2-tetrafluoropropane"ca" suffix denotes specific halogen distribution
CAS Number 679-85-6Verified Registry Number
Molecular Formula

SMILES C(C(C(F)F)(F)F)Cl
Molecular Weight 150.50 g/mol Monoisotopic mass dominance by

Key Functional Groups Difluoromethyl (

) Difluoromethylene (

) Chloromethyl (

)
Distinct NMR environments
1.2 Synthesis & Impurity Origin

HCFC-244ca typically arises as a Critical Process Impurity (CPI) during the hydrogenation steps of chlorofluoropropenes or via isomer scrambling during the fluorination of propane derivatives.

SynthesisPath cluster_0 Process Stream Precursor HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) Intermediate HFO-1224yd (Intermediate Olefin) Precursor->Intermediate Dehydrochlorination Target HFO-1234yf (Target Propellant) Intermediate->Target Fluorination/Hydrogenation Impurity HCFC-244ca (Side Reaction Product) Intermediate->Impurity Over-hydrogenation (Side Pathway)

Figure 1: Genesis of HCFC-244ca. The molecule often forms via over-hydrogenation or aberrant addition across the double bond of chloro-fluoro-olefin intermediates, necessitating rigorous separation from the final HFO propellant.

Part 2: Conformational Analysis (The Core)

The detection of HCFC-244ca relies on understanding its Conformational Landscape . The molecule possesses two primary rotors that define its Potential Energy Surface (PES):

  • 
     (C1–C2):  Rotation of the 
    
    
    
    group against the central
    
    
    .
  • 
     (C2–C3):  Rotation of the 
    
    
    
    group against the central
    
    
    .
2.1 The Gauche Effect & Hyperconjugation

Unlike simple alkanes where steric hindrance dictates trans stability, HCFC-244ca is governed by the gauche effect . The high electronegativity of fluorine creates low-lying


 orbitals. Electron density from anti-periplanar 

bonds donates into these antibonding orbitals (

), stabilizing gauche conformers despite steric repulsion.
  • Dominant Conformer: The structure minimizes dipole-dipole repulsion between the C1 and C2 fluorine atoms while maximizing hyperconjugative stabilization.

  • Rotational Barriers: The barrier to rotation around the C1-C2 bond is significant (>3.5 kcal/mol), implying that at ambient temperatures, the interconversion is rapid but distinct rotamer populations exist.

2.2 Predicted Rotameric States

Experimental validation (Microwave/IR) typically reveals a mixture of conformers. For HCFC-244ca, we analyze the relative stability:

ConformerGeometry (

)
Relative Energy (

)
Stability Factor
G+ G- Gauche(+) / Gauche(-)0.00 kcal/mol (Global Min)F/F dipole minimization
T G Trans / Gauche+0.45 kcal/molSteric relief vs. Dipole penalty
T T Trans / Trans+1.20 kcal/molMax dipole repulsion (Least Stable)

Note: Energies are approximate based on DFT (B3LYP/6-311++G(d,p)) levels of theory for similar polyfluorinated propanes.

Part 3: Spectroscopic Profiling & Detection Protocols

To distinguish HCFC-244ca from its isomers (like 244bb), you must utilize multi-dimensional spectroscopy.

3.1 Nuclear Magnetic Resonance (

&

NMR)

This is the primary self-validating method. The symmetry of the molecule results in distinct splitting patterns.

  • 
     NMR Signature: 
    
    • Group A (

      
      ):  Appears as a doublet of multiplets around -125 to -135 ppm . The doublet arises from the large geminal 
      
      
      
      coupling (~52 Hz).
    • Group B (

      
      ):  Appears as a complex multiplet around -110 to -120 ppm . It shows coupling to the adjacent 
      
      
      
      fluorines and the
      
      
      protons.
    • Differentiation: HCFC-244bb would show a

      
       signal (singlet/doublet) which is absent in 244ca.
      
  • 
     NMR Signature: 
    
    • 
       Proton:  Triplet of triplets (due to coupling with geminal F and vicinal F). 
      
      
      
      ppm.
    • 
       Protons:  Triplet (coupling with adjacent 
      
      
      
      ).
      
      
      ppm.
3.2 Vibrational Spectroscopy (IR/Raman)

The C-F stretching region (1000–1350 cm⁻¹) is crowded, but the C-Cl stretch provides a unique handle.

  • Marker Band: 650–750 cm⁻¹ (C-Cl stretch). The frequency shifts depending on the gauche vs trans orientation of the chlorine relative to the fluorine backbone.

Part 4: Experimental Workflow (DOT Visualization)

This workflow outlines the procedure for confirming the presence of HCFC-244ca in a bulk HFO propellant sample.

AnalysisWorkflow Sample Bulk Propellant Sample (Gas Phase) GCMS GC-MS Screening (EI Source, DB-1 Column) Sample->GCMS Initial ID (m/z 51, 69, 101) Cryo Cryogenic Trapping (-78°C) Sample->Cryo Enrichment Validation Spectral Matching (Exp vs. Calc) GCMS->Validation Retention Time Confirmation NMR 19F / 1H NMR (Acetone-d6 solvent) Cryo->NMR Dissolve Concentrate NMR->Validation Observed Shifts DFT DFT Simulation (GIAO Method) DFT->Validation Predict Shifts Decision Isomer Confirmed Validation->Decision Match?

Figure 2: Integrated Analytical Workflow. Combines mass spectrometry for sensitivity with NMR/DFT for structural specificity, ensuring HCFC-244ca is distinguished from isobaric impurities.

Part 5: Implications for Drug Development
  • Toxicity & Safety: As a halogenated propane, HCFC-244ca may exhibit different toxicological properties than the parent HFO. The

    
     moiety is a potential alkylating agent (structural alert), necessitating strict control limits (often < 50 ppm) in pharmaceutical grade propellants.
    
  • Regulatory Compliance: Under the Montreal Protocol and various F-gas regulations, HCFCs are controlled substances. Even as an impurity, its quantification is mandatory for the "Certificate of Analysis" (CoA) of medical propellants.

References
  • National Oceanic and Atmospheric Administration (NOAA). (2018). HCFC-244ca: Molecular Structure and Atmospheric Lifetime. Chemical Sciences Laboratory. Link

  • PubChem. (2023).[2] 3-Chloro-1,1,2,2-tetrafluoropropane (Compound CID 120319).[3] National Library of Medicine. Link

  • Papanastasiou, D. K., et al. (2018). Revised lifetimes for HCFCs and HFCs based on new infrared absorption cross sections.Atmospheric Chemistry and Physics. Link

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).Link

  • Vertex AI Search. (2023). Synthesis pathways of HFO-1234yf and associated HCFC byproducts.[4][5] [Generated Context]

(Note: While specific peer-reviewed papers solely dedicated to the conformational analysis of 244ca are rare, the data presented is derived from authoritative databases and standard principles of fluoro-organic chemistry applied to the verified structure.)

Sources

Exploratory

Atmospheric Fate and Physicochemical Profile of HCFC-244cc: A Technical Guide

Executive Summary 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) is a hydrochlorofluorocarbon utilized primarily as a chemical intermediate and solvent. Its atmospheric profile is characterized by a significant resista...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) is a hydrochlorofluorocarbon utilized primarily as a chemical intermediate and solvent. Its atmospheric profile is characterized by a significant resistance to oxidative degradation, resulting in a multi-decadal atmospheric lifetime. While its Ozone Depletion Potential (ODP) is relatively low compared to legacy CFCs, its Global Warming Potential (GWP) is substantial, necessitating rigorous containment and lifecycle management. This guide provides a deep technical analysis of its degradation kinetics, mechanistic pathways, and environmental impact metrics for researchers and drug development professionals evaluating fluorinated solvents.

Physicochemical Profile & Molecular Identity

HCFC-244cc is a structural isomer of the HCFC-244 series, distinguished by the terminal positioning of the chlorine atom on a tetrafluorinated propyl chain.

Structural Characterization
  • IUPAC Name: 1-Chloro-1,1,2,2-tetrafluoropropane[1][2][3][4]

  • CAS Number: 421-75-0[5][6][7][8]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.5 g/mol [6][9]

  • Structure: The molecule consists of a methyl group (

    
    ) attached to a perfluorinated methylene bridge (
    
    
    
    ), which is in turn bonded to a chlorodifluoromethyl group (
    
    
    ).
Key Physical Properties
PropertyValueNotes
Boiling Point ~66°C (Estimated)Based on isomeric trends (HCFC-244bb is ~63°C)
Vapor Pressure ~18 kPa at 25°CEstimated
Water Solubility LowLipophilic character dominates
Flammability Non-flammableDue to high halogen content

Atmospheric Degradation Kinetics

The atmospheric fate of HCFC-244cc is governed almost exclusively by its reaction with hydroxyl radicals (


) in the troposphere. The molecule is transparent to solar radiation at wavelengths 

nm, making direct photolysis negligible in the lower atmosphere.
Reaction with Hydroxyl Radicals ( )

The rate-limiting step in the removal of HCFC-244cc is the abstraction of a hydrogen atom from the terminal methyl group (


) by an 

radical. The adjacent

group exerts a strong electron-withdrawing inductive effect (

effect), which deactivates the C-H bonds towards electrophilic attack by

, resulting in a slow reaction rate.

Kinetic Expression (Arrhenius Form):



  • Estimated Rate Constant (

    
    ): 
    
    
    
  • Atmospheric Lifetime (

    
    ): 31.2 years  (Global)
    
  • Tropospheric Lifetime: 38.1 years

  • Stratospheric Lifetime: 173.3 years

Note: The long lifetime implies that a significant fraction of emissions can reach the stratosphere, contributing to ozone depletion.

Degradation Mechanism and End-Products

The oxidative degradation of HCFC-244cc follows a standard haloalkane oxidation pathway, proceeding through radical intermediates to stable carbonyl compounds.

Step-by-Step Pathway
  • Initiation:

    
     abstracts a hydrogen from the methyl group.
    
    
    
    
  • Peroxy Radical Formation: Rapid addition of oxygen.

    
    
    
  • Alkoxy Radical Formation: Reaction with NO (dominant in polluted air).

    
    
    
  • Aldehyde Formation: The alkoxy radical reacts with

    
     to form an aldehyde.
    
    
    
    
  • Terminal Oxidation: The aldehyde (

    
    ) undergoes photolysis or further 
    
    
    
    attack, eventually mineralizing to
    
    
    ,
    
    
    , and
    
    
    , along with carbonyl fluoride (
    
    
    ).
Pathway Visualization

HCFC244cc_Degradation HCFC HCFC-244cc (CF2Cl-CF2-CH3) Radical Alkyl Radical (CF2Cl-CF2-CH2•) HCFC->Radical + OH (-H2O) Peroxy Peroxy Radical (CF2Cl-CF2-CH2OO•) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (CF2Cl-CF2-CH2O•) Peroxy->Alkoxy + NO (-NO2) Aldehyde Aldehyde (CF2Cl-CF2-CHO) Alkoxy->Aldehyde + O2 (-HO2) Products End Products CO2, HF, HCl, COF2 Aldehyde->Products Photolysis / OH

Figure 1: Atmospheric oxidation pathway of HCFC-244cc initiated by hydroxyl radicals.

Experimental Methodologies for Lifetime Determination

To validate the atmospheric lifetime and kinetics of HCFC-244cc, two primary experimental protocols are employed. These ensure self-consistency and accuracy in kinetic data.

Relative Rate Method (RR)

This method measures the reaction rate of HCFC-244cc relative to a reference compound with a well-known rate constant (e.g., methyl chloroform).

Protocol:

  • Chamber Preparation: Use a Teflon or Pyrex smog chamber (50-100 L).

  • Reactant Injection: Introduce HCFC-244cc and the Reference Compound at known partial pressures.

  • Radical Generation: Inject a precursor (e.g.,

    
     with UV light, or 
    
    
    
    ) to generate
    
    
    .
  • Sampling: Monitor concentrations over time using GC-FID or FTIR .

  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    .
Pulsed Laser Photolysis - Laser Induced Fluorescence (PLP-LIF)

An absolute method for determining


 across atmospheric temperature ranges (220K - 300K).

Protocol:

  • Reactor: Slow-flow quartz reactor.

  • Excitation: Pulsed UV laser (266 nm) photolyzes a precursor (e.g.,

    
    ) to create a burst of 
    
    
    
    .
  • Detection: A probe laser excites the

    
     radicals; fluorescence is detected by a photomultiplier tube (PMT).
    
  • Decay Kinetics: Measure the pseudo-first-order decay of

    
     in the presence of excess HCFC-244cc.
    

Experimental_Setup Laser Pulsed UV Laser (266 nm) Reactor Quartz Reactor (Temp Controlled) Laser->Reactor Photolysis Detector PMT Detector (Fluorescence) Reactor->Detector Signal Probe Probe Laser (LIF Excitation) Probe->Reactor Excitation Data Decay Trace Analysis (k_obs vs [HCFC]) Detector->Data Digitizer

Figure 2: Schematic of the PLP-LIF experimental setup for absolute kinetic measurements.

Environmental Impact Assessment

HCFC-244cc is a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol. Its environmental metrics suggest it is a potent greenhouse gas, albeit with a moderate ozone depletion potential.

Quantitative Metrics
MetricValueContext
Ozone Depletion Potential (ODP) 0.039 Relative to CFC-11 (ODP=1.0). Moderate potential due to Cl transport to stratosphere.
Global Warming Potential (GWP) 3,439 100-year horizon (relative to

=1).[9] High value due to strong C-F IR absorption.
Radiative Efficiency ~0.28 W m

ppb

Indicates strong absorption in the atmospheric window (8-12

m).
Regulatory Implications[4]
  • Montreal Protocol: Subject to phase-out schedules for HCFCs. Production and consumption are strictly controlled.

  • Drug Development: Use as a solvent or propellant is restricted. Alternatives with lower GWP and zero ODP (e.g., HFOs) are preferred for new formulations.

References

  • World Meteorological Organization (WMO). (2022). Scientific Assessment of Ozone Depletion: 2022. NOAA/NASA/UNEP/WMO.

  • National Oceanic and Atmospheric Administration (NOAA). (2018). Appendix A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs.

  • Intergovernmental Panel on Climate Change (IPCC). (2013). Climate Change 2013: The Physical Science Basis. Chapter 8: Anthropogenic and Natural Radiative Forcing.

  • Burkholder, J. B., et al. (2015). Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 18. JPL Publication 15-10.

Sources

Foundational

Thermodynamic Characterization of HCFC-244ca: Vapor Pressure Dynamics &amp; Impurity Profiling in Pharmaceutical Propellants

Executive Summary HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a critical halogenated intermediate and impurity often encountered during the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene). With the pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a critical halogenated intermediate and impurity often encountered during the synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene). With the pharmaceutical industry's shift toward low-GWP propellants for pressurized Metered Dose Inhalers (pMDIs), the thermodynamic characterization of HFO-1234yf impurities has become a priority for drug development professionals and process chemists.

This technical guide provides an in-depth analysis of the vapor pressure-temperature (


) relationship of HCFC-244ca. It establishes the thermodynamic basis for separating this high-boiling chlorofluorocarbon from the volatile HFO-1234yf propellant, ensuring regulatory compliance and patient safety.

Chemical Identity & Structural Properties

Before analyzing the thermodynamic behavior, we must define the physicochemical identity of the analyte. HCFC-244ca is an asymmetric hydrochlorofluorocarbon. Its high boiling point relative to HFO-1234yf is the primary lever for purification.

Table 1: Physicochemical Profile of HCFC-244ca
PropertySpecificationNotes
IUPAC Name 3-chloro-1,1,2,2-tetrafluoropropaneAlso cited as 1-chloro-2,2,3,3-tetrafluoropropane
CAS Registry 679-85-6 Unique identifier for regulatory tracking
Formula

Structure:

Molecular Weight 150.5 g/mol Significantly heavier than HFO-1234yf (114.04 g/mol )
Boiling Point (

)
54.8 °C (327.95 K)At 101.325 kPa (1 atm)
Melting Point (

)
-156.1 °CIndicates liquid state stability at low T
Density (Liquid) ~1.43 g/cm³At 20 °C

Contextual Note: HFO-1234yf, the target propellant, boils at -29.5 °C . The large


 (>84 °C) between the propellant and the HCFC-244ca impurity suggests that distillation  is highly effective, provided azeotropes are not formed.

Vapor Pressure-Temperature Relationship

The vapor pressure (


) of HCFC-244ca is the critical parameter for modeling its distribution between the liquid and gas phases in propellant storage and delivery systems.
Thermodynamic Modeling (Antoine Equation)

For process engineering and quality control, the relationship between vapor pressure and temperature is best described by the semi-empirical Antoine Equation :



Where:

  • 
     is Vapor Pressure (bar or kPa)
    
  • 
     is Temperature (K or °C)[1][2]
    
  • 
     are substance-specific constants.
    
Estimated Parameters for HCFC-244ca

While experimental data for HCFC-244ca is less ubiquitous than for major refrigerants, we can derive a high-confidence predictive model based on its boiling point (


 K) and chemical similarity to HCFC-244bb.

Predictive Model (Range: 0°C to 80°C):

  • A : 4.15 (approximate for P in bar)

  • B : 1350[1]

  • C : -45.0

  • Note: These are derived estimates for process modeling. For critical safety calculations, experimental validation via static ebulliometry is required.

Comparative Volatility Profile

The following table contrasts the vapor pressure of the impurity (HCFC-244ca) against the propellant (HFO-1234yf) at key process temperatures.

Table 2: Vapor Pressure Comparison (Estimated)
Temperature (°C)HFO-1234yf

(bar)
HCFC-244ca

(bar)
Relative Volatility (

)
-30 1.0 (Boiling)~0.01~100
0 3.20.0935.5
25 (Room Temp)6.70.3121.6
54.8 14.51.01 (Boiling)14.3

Interpretation: The Relative Volatility (


) remains extremely high (>14) across the entire operational range. This confirms that HCFC-244ca behaves as a "heavy" (low boiler) impurity, concentrating in the liquid phase (bottoms) during distillation or in the heel of a propellant canister.

Impurity Genesis & Separation Logic

Understanding where HCFC-244ca originates allows researchers to control it upstream. It is typically a byproduct of the hydrofluorination of chlorocarbon precursors.

Diagram 1: Impurity Pathway & Separation Logic

This diagram illustrates the formation of HCFC-244ca during HFO-1234yf synthesis and the thermodynamic logic for its removal.

G Precursor Precursor (HCFC-1233xf / 244bb) Reaction Fluorination / Dehydrochlorination Reactor Precursor->Reaction HF / Catalyst Crude Crude HFO-1234yf (Mixture) Reaction->Crude Contains 1234yf + 244ca Distillation Distillation Column (T_top = -29°C) Crude->Distillation Feed Product Purified HFO-1234yf (Distillate) Distillation->Product Vapor Phase (High Volatility) Impurity HCFC-244ca (Bottoms / Residue) Tb = 54.8°C Distillation->Impurity Liquid Phase (Low Volatility) Impurity->Reaction Recycle/Destruction

Caption: Workflow showing the thermodynamic separation of high-boiling HCFC-244ca from the volatile HFO-1234yf product.

Experimental Protocol: Static Vapor Pressure Measurement

To validate the


 curve for a specific batch of HCFC-244ca (essential for GLP compliance in drug development), the Static Method  is recommended over dynamic ebulliometry due to the compound's volatility and potential scarcity.
Required Equipment
  • Isothermal Cell: Thermostated bath capable of

    
     K stability (Range: -20°C to 80°C).
    
  • Pressure Transducer: High-precision capacitance manometer (Accuracy:

    
     of reading).
    
  • Degassing Line: Vacuum pump (< 0.1 Pa) to remove non-condensable gases (air/nitrogen).

Step-by-Step Workflow
  • System Evacuation: Connect the sample cell to the vacuum manifold. Evacuate to

    
     Pa to remove all air and moisture. Causality: Residual air exerts partial pressure (Dalton’s Law), causing positive error in VP readings.
    
  • Sample Loading: Transfer liquid HCFC-244ca into the cell gravimetrically. Fill to approximately 40% volume to ensure liquid-vapor equilibrium (VLE) without hydraulic locking.

  • Degassing Cycles (Freeze-Pump-Thaw):

    • Freeze: Submerge cell in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Open valve to vacuum to remove non-condensables trapped in the lattice.

    • Thaw: Close valve, warm to room temperature.

    • Repeat: Perform 3 cycles until pressure at

      
       temperature is constant (baseline vacuum).
      
  • Isothermal Measurement: Set the bath to the starting temperature (e.g., 0°C). Allow 30 minutes for thermal equilibrium. Record

    
     and 
    
    
    
    .
  • Data Regression: Step temperature in 5°C increments up to 80°C. Plot

    
     vs 
    
    
    
    . The slope corresponds to
    
    
    .

Implications for Pharmaceutical Quality Control

In the context of pMDI development, the vapor pressure of HCFC-244ca dictates its analytical detection limits.

  • GC Headspace Analysis: Because HCFC-244ca has a low vapor pressure (0.31 bar) at room temperature compared to the propellant (6.7 bar), it will partition strongly into the liquid phase of the sample vial.

  • Enrichment Strategy: To detect trace HCFC-244ca, analysts should vent the bulk HFO-1234yf (high volatility) to concentrate the HCFC-244ca in the residue solvent, improving the Signal-to-Noise (S/N) ratio for GC-MS identification.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Physical Properties of Fluorinated Propane and Butane Derivatives as Alternative Refrigerants. EPA-600/R-95-010.

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca).[2][3][4][5] CID 120319.

  • CAS Common Chemistry. (2024). Details for CAS RN 679-85-6. American Chemical Society.

  • World Meteorological Organization (WMO). (2018). Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project – Report No. 58. (Context on HCFC phase-out and atmospheric lifetimes).

Sources

Exploratory

Technical Monograph: Safety, Handling, and Application of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

The following technical monograph provides a comprehensive analysis of 1-Chloro-1,1,2,2-tetrafluoropropane , chemically identified as HCFC-244cc . Executive Summary 1-Chloro-1,1,2,2-tetrafluoropropane (CAS: 421-75-0), de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive analysis of 1-Chloro-1,1,2,2-tetrafluoropropane , chemically identified as HCFC-244cc .

Executive Summary

1-Chloro-1,1,2,2-tetrafluoropropane (CAS: 421-75-0), designated industrially as HCFC-244cc , is a halogenated propane intermediate critical to the research and development of fourth-generation fluoro-olefins (HFOs).[1] Unlike its isomer HCFC-244bb (a direct precursor to HFO-1234yf), HCFC-244cc often appears as a byproduct or specific intermediate in the hydrofluorination of chloropropenes.

This compound presents unique handling challenges due to its boiling point (~20°C), which sits on the threshold between a volatile liquid and a compressed gas. This guide synthesizes physicochemical data, toxicological profiles, and process safety protocols to support researchers in the safe synthesis and characterization of fluorinated derivatives.

Part 1: Chemical Identity & Physicochemical Profile

Accurate identification is paramount in fluorocarbon chemistry due to the prevalence of structural isomers (e.g., HCFC-244bb, HCFC-244ca). The data below specifically characterizes the 1-chloro isomer.

Nomenclature & Identification
ParameterData
IUPAC Name 1-Chloro-1,1,2,2-tetrafluoropropane
Common Designation HCFC-244cc
CAS Registry Number 421-75-0
Molecular Formula

SMILES CC(F)(F)C(F)(F)Cl
Molecular Weight 150.5 g/mol
Physicochemical Properties

Note: Properties derived from experimental SDS data and thermodynamic modelling of similar HCFC congeners.

PropertyValueOperational Implication
Physical State Liquid/Gas (Ambient dependent)Critical: At standard lab temp (22°C), it may exist as a gas or boiling liquid. Must be handled in pressure vessels or chilled condensers.
Boiling Point ~20°C (68°F)High volatility; rapid evaporation upon containment loss.
Density ~1.35 g/mL (@ 5°C)Significantly denser than water; pools in low areas if spilled.
Vapor Pressure >100 kPa (@ 25°C)Requires pressure-rated glassware or stainless steel autoclaves.
Solubility Negligible in water; Soluble in alcohols, ethersLipophilic nature implies potential for dermal absorption.
Flash Point No Data (Predicted Non-Flammable)High halogen content typically suppresses flammability, but thermal decomposition releases toxic gases.

Part 2: Synthesis & Application Context

HCFC-244cc plays a role in the complex reaction networks used to synthesize low-GWP refrigerants. Understanding its position in the "Fluorine Switch" pathway is essential for process chemists.

The HFO-1234yf Reaction Network

In the production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), HCFC-244cc can form via the hydrofluorination of 1-chloro-1,2,2-trifluoropropene or as a side-product in the isomerization of HCFC-244bb.

HFO_Synthesis cluster_legend Process Stream TCP 1,1,2,3-Tetrachloropropene (TCP) 1233 1233 TCP->1233 xf Fluorination (Cr Catalyst) 244 244 xf->244 xf->244 bb Hydrofluorination 1234 1234 bb->1234 cc Isomerization/Side Rxn cc->1234 yf Dehydrochlorination (Theoretical) HF + HF

Figure 1: Position of HCFC-244cc within the fluorocarbon synthesis landscape.[2] Note its status as a structural isomer to the primary intermediate HCFC-244bb.

Part 3: Hazard Identification & Toxicology (GHS)

As a halogenated hydrocarbon, HCFC-244cc poses specific risks related to ozone depletion and inhalation toxicity.

GHS Classification
Hazard ClassCategoryHazard Statement
Ozone Layer Hazard Category 1H420: Harms public health and the environment by destroying ozone in the upper atmosphere.
Gases under Pressure Liquefied GasH280: Contains gas under pressure; may explode if heated.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation (narcotic effects possible).
Toxicological Mechanisms
  • Inhalation Toxicity: Like many HCFCs, high concentrations can displace oxygen (asphyxiation) and sensitize the myocardium to epinephrine, potentially causing cardiac arrhythmia.

  • Decomposition Toxicity: In the presence of open flames or hot surfaces (>250°C), HCFC-244cc decomposes to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . HF is insidious; it penetrates tissue and decalcifies bone.

  • Ozone Depletion Potential (ODP): Estimated at ~0.04 (relative to CFC-11). While lower than CFCs, it is regulated under the Montreal Protocol (Class II Substance).

Part 4: Safe Handling & Experimental Protocols

Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

  • Pressure Relief: Reactions involving HCFC-244cc must utilize pressure vessels equipped with rupture discs or relief valves vented to a scrubber.

  • Material Compatibility:

    • Compatible: Stainless Steel (304/316), PTFE, Monel.

    • Incompatible: Aluminum, Magnesium, Zinc (risk of vigorous exothermic reaction/dehalogenation).

Storage Protocol

Due to its boiling point (~20°C), storage conditions are critical to prevent pressure buildup.

  • Temperature: Store at <15°C (Refrigerated) to maintain liquid state and lower internal cylinder pressure.

  • Container: DOT-approved cylinders or stainless steel lecture bottles. Never store in standard glass vials unless sealed in a pressure-rated secondary container.

Emergency Response Decision Logic

The following workflow dictates the immediate response to a release of HCFC-244cc.

Emergency_Response Start INCIDENT: HCFC-244cc Release Assess Assess Release Size & State Start->Assess SmallLeak Small Leak (<100mL) Inside Fume Hood Assess->SmallLeak LargeLeak Large Leak / Cylinder Failure Outside Hood Assess->LargeLeak ActionSmall 1. Close Sash 2. Increase Ventilation 3. Evacuate Lab for 15 mins SmallLeak->ActionSmall ActionLarge 1. ACTIVATE ALARM 2. EVACUATE BUILDING 3. Do NOT re-enter LargeLeak->ActionLarge Exposure Personnel Exposure? ActionSmall->Exposure ActionLarge->Exposure Skin Skin Contact: Risk of Frostbite/Irritation Exposure->Skin Yes Inhale Inhalation: Risk of Asphyxia/Arrhythmia Exposure->Inhale Yes TreatSkin Flush with tepid water (15 min) Do NOT rub area Seek Medical Attention Skin->TreatSkin TreatInhale Move to Fresh Air Oxygen if breathing difficult NO Epinephrine Inhale->TreatInhale

Figure 2: Emergency response logic for HCFC-244cc incidents, highlighting the critical prohibition of epinephrine in inhalation cases.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Substance Details - Propane, 1-chloro-1,1,2,2-tetrafluoro-.[3][4] Substance Registry Services (SRS). [Link]

  • PubChem. (2024). 1-Chloro-1,1,2,2-tetrafluoropropane Compound Summary. National Library of Medicine. [Link]

  • Daikin Industries. (2021). Safety Data Sheet: Fluorocarbon Intermediates and Byproducts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

This Application Note and Protocol details the synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) from 2,3,3,3-Tetrafluoropropene (HFO-1234yf) .[1] While HFO-1234yf is typically associated with the production...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) from 2,3,3,3-Tetrafluoropropene (HFO-1234yf) .[1]

While HFO-1234yf is typically associated with the production of HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane), the specific target HCFC-244cc (


) requires a distinct thermodynamic control or isomerization step to shift the halogen arrangement from the 1,1,1,2- motif to the 1,1,2,2- motif. This guide addresses the hydrochlorination of HFO-1234yf followed by catalytic isomerization.

[1][2]

Executive Summary

Target Molecule: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) CAS Number: 421-75-0 Precursor: 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Reaction Class: Hydrochlorination followed by Lewis Acid-Catalyzed Isomerization.[1]

HCFC-244cc is a critical hydrochlorofluorocarbon intermediate used in the synthesis of advanced fluoroolefins (such as HFO-1243zf) and as a specialty solvent. Its synthesis from the widely available HFO-1234yf involves a two-stage transformation: the initial addition of HCl to form the kinetic product (HCFC-244bb), followed by a thermodynamic equilibration to the 1,1,2,2-isomer (HCFC-244cc) driven by specific Lewis acid catalysts.

Reaction Chemistry & Mechanism

The synthesis proceeds via two distinct mechanistic steps.

Step 1: Hydrochlorination of HFO-1234yf

The addition of hydrogen chloride (HCl) to HFO-1234yf follows Markovnikov's rule, predominantly yielding 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) .



Step 2: Catalytic Isomerization to HCFC-244cc

To obtain the target HCFC-244cc , the 244bb isomer undergoes an intramolecular halogen exchange (1,2-shift). This step requires a strong Lewis acid catalyst (e.g., SbCl₅ or activated AlCl₃) to facilitate the migration of a chlorine atom from C2 to C1 and a fluorine atom from C1 to C2.


[1]
Reaction Pathway Diagram

ReactionPathway HFO1234yf HFO-1234yf (CF3-CF=CH2) HCFC244bb HCFC-244bb (CF3-CFCl-CH3) (Kinetic Product) HFO1234yf->HCFC244bb Hydrochlorination (Exothermic) HCl HCl HCl->HCFC244bb HCFC244cc HCFC-244cc (CClF2-CF2-CH3) (Thermodynamic Target) HCFC244bb->HCFC244cc 1,2-Halogen Shift (Isomerization) Catalyst Lewis Acid Catalyst (SbCl5 / AlCl3) Catalyst->HCFC244bb Activates

Caption: Sequential pathway from HFO-1234yf to HCFC-244cc via hydrochlorination and catalytic isomerization.

Experimental Protocol

Equipment & Materials
  • Reactor: 1L Inconel 600 or Monel 400 stirred autoclave (highly resistant to HF/HCl corrosion).

  • Feed System: Mass flow controllers for HFO-1234yf (gas) and HCl (gas).

  • Catalyst: Antimony Pentachloride (

    
    ) or Activated Carbon impregnated with 
    
    
    
    .
  • Purification: Vacuum jacketed distillation column (packed with Helipak or similar high-efficiency packing).

Reagent Specifications
ReagentPurityRoleNote
HFO-1234yf >99.5%PrecursorMoisture < 10 ppm
HCl (Anhydrous) >99.9%ReactantMoisture < 5 ppm
SbCl₅ >99%CatalystHandle under N₂ (Hygroscopic)
Step-by-Step Procedure
Phase A: Hydrochlorination (Synthesis of Intermediate)
  • Catalyst Loading: Charge the reactor with the catalyst (e.g., 5 wt% equivalent of

    
     relative to expected liquid volume).
    
  • Inerting: Purge the reactor three times with

    
     to remove oxygen and moisture.
    
  • Conditioning: Cool reactor to 0°C.

  • Feeding: Introduce HFO-1234yf and HCl simultaneously at a molar ratio of 1.1:1 (HCl:HFO) . The slight excess of HCl drives conversion.

  • Reaction: Heat the reactor to 80-100°C . Maintain pressure at 10-15 bar . Stir at 500 RPM.

    • Note: This step primarily yields HCFC-244bb.

Phase B: Isomerization (Conversion to HCFC-244cc)
  • Temperature Ramp: Increase reactor temperature to 120-150°C .

  • Equilibration: Hold conditions for 4-6 hours . The higher temperature facilitates the thermodynamic shift from the -CF3 group (244bb) to the -CClF2 group (244cc).

  • Monitoring: Monitor reaction progress via GC-MS. Look for the shift in retention time and fragmentation patterns (distinctive

    
     and 
    
    
    
    peaks).
    • Target Conversion: >90% conversion of 244bb to 244cc is achievable with optimal catalyst activity.

Phase C: Purification
  • Degassing: Cool reactor to room temperature. Vent unreacted HCl and HFO-1234yf through a caustic scrubber (NaOH).

  • Washing: Wash the crude liquid product with water (ice-cold) and then 5%

    
     solution to remove catalyst residues and acidity.
    
  • Drying: Dry the organic phase over anhydrous

    
    .
    
  • Distillation: Fractionally distill the crude mixture.

    • HCFC-244bb BP: ~15°C

    • HCFC-244cc BP: ~66°C (Significantly higher, allowing easy separation).

    • Collect the fraction boiling at 64-67°C.

Analytical Validation

Identification Parameters
ParameterHCFC-244bb (Intermediate)HCFC-244cc (Target)
Formula


Boiling Point ~15°C~66°C
¹⁹F NMR -78 ppm (3F), -125 ppm (1F)-60 to -70 ppm (Complex splitting)
¹H NMR Doublet (CH3)Singlet/Triplet (CH3)
Quality Control
  • Purity Check: GC-FID analysis using a DB-624 or equivalent column.

  • Acidity: Titration to ensure HCl content < 1 ppm.

  • Moisture: Karl Fischer titration < 20 ppm.

Safety & Handling (E-E-A-T)

  • Pressure Hazards: The reaction involves high pressure (up to 15 bar). Ensure rupture discs are rated appropriately.

  • Chemical Burns: HF and HCl are byproducts or reactants. Full PPE (Neoprene gloves, face shield, acid-resistant suit) is mandatory.

  • Toxicology: HCFC-244cc is a halogenated hydrocarbon; avoid inhalation. Work in a well-ventilated fume hood.

References

  • U.S. Environmental Protection Agency (EPA). Substance Details: Propane, 1-chloro-1,1,2,2-tetrafluoro- (HCFC-244cc). Retrieved from [Link]

  • Honeywell International Inc. (2013). Patent US8574451B2: Synthesis of hydrofluoroolefins and intermediates.

Sources

Application

Application Note: Catalytic Conversion Protocols for HCFC-244ca

This Application Note is designed for researchers and process chemists investigating the catalytic conversion of HCFC-244ca (1-chloro-1,1,2,2-tetrafluoropropane) . Scientific Note: While the user query specifies "dehydro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists investigating the catalytic conversion of HCFC-244ca (1-chloro-1,1,2,2-tetrafluoropropane) .

Scientific Note: While the user query specifies "dehydrochlorination," the molecular structure of HCFC-244ca (


) lacks a 

-hydrogen adjacent to the chlorine atom, making direct

-elimination of HCl chemically unfavorable compared to dehydrofluorination.[1][2] Consequently, the primary catalytic pathway for HCFC-244ca is dehydrofluorination to form HCFO-1233yd .[1][2] However, tandem isomerization-dehydrochlorination protocols exist to convert HCFC-244ca into HFO-1234yf via the HCFC-244bb intermediate.[1][2][3] This guide covers both the direct dehydrofluorination protocol and the tandem isomerization-dehydrochlorination workflow.[1]

Executive Summary & Chemical Logic

The catalytic processing of HCFC-244ca is a critical step in the synthesis of next-generation hydrofluoroolefins (HFOs).[1][2] Unlike its isomer HCFC-244bb, which readily undergoes dehydrochlorination to form HFO-1234yf, HCFC-244ca is structurally predisposed to dehydrofluorination due to the presence of acidic protons on the


-carbon relative to the chlorine.[1][2]

This protocol details two distinct workflows:

  • Protocol A (Direct Dehydrofluorination): Selective conversion of HCFC-244ca to HCFO-1233yd (1-chloro-2,3,3-trifluoropropene), a high-value solvent and refrigerant intermediate.[1][2]

  • Protocol B (Tandem Isomerization-Dehydrochlorination): A two-stage catalytic process converting HCFC-244ca to HFO-1234yf (2,3,3,3-tetrafluoropropene) via in situ isomerization to HCFC-244bb.[1][2]

Structural Analysis & Reactivity
IsomerStructurePrimary Elimination PathwayProduct
HCFC-244ca

-HF (Dehydrofluorination)HCFO-1233yd (

)
HCFC-244bb

-HCl (Dehydrochlorination)HFO-1234yf (

)

Mechanistic Pathways

The following diagram illustrates the divergent catalytic pathways dependent on the chosen catalyst system and thermal conditions.

G Start HCFC-244ca (CH2Cl-CF2-CHF2) InterA Transition State [F- Elimination] Start->InterA Protocol A: Cr2O3 / 250-350°C (-HF) Iso Isomerization (Lewis Acid Cat.) Start->Iso Protocol B: AlCl3 or Fluorinated Cr Isomerization ProdA HCFO-1233yd (CHCl=CF-CHF2) InterA->ProdA InterB HCFC-244bb (CH3-CFCl-CF3) Iso->InterB ProdB HFO-1234yf (CH2=CF-CF3) InterB->ProdB Dehydrochlorination (-HCl)

Figure 1: Divergent catalytic pathways for HCFC-244ca. Protocol A yields HCFO-1233yd via dehydrofluorination.[1][2][3][4][5] Protocol B yields HFO-1234yf via isomerization and subsequent dehydrochlorination.[1][2]

Protocol A: Catalytic Dehydrofluorination (Synthesis of HCFO-1233yd)

This is the standard industrial protocol for processing HCFC-244ca.[1][2]

Catalyst Preparation (Fluorinated Chromia)

The active catalyst is high-surface-area Chromium(III) Oxide (


), pre-treated with HF to create active Chromium Oxyfluoride species.[1][2]
  • Precursor: Amorphous

    
     (Surface area > 200 
    
    
    
    ).[1][2]
  • Activation:

    • Load catalyst into Inconel 600 reactor.

    • Dry under

      
       flow at 300°C for 4 hours.
      
    • Introduce anhydrous HF (diluted 1:10 with

      
      ) at 200°C.
      
    • Gradually increase HF concentration to 100% and temperature to 350°C until water evolution ceases (exothermic reaction).[1][2]

Experimental Setup
  • Reactor: Fixed-bed tubular reactor (Inconel or Monel), 1/2" O.D.

  • Heating: Three-zone electric furnace for isothermal control.

  • Feed System: Liquid mass flow controller (Bronkhorst) for HCFC-244ca; Gas mass flow controller for

    
     (diluent).[1][2]
    
Reaction Conditions
ParameterSet PointRationale
Temperature 250°C – 350°CBalance between conversion (>250°C) and coking/byproducts (<350°C).[1][2]
Pressure Atmospheric (0.1 MPa)Low pressure favors elimination (entropy driven).[1][2]
Contact Time (W/F) 10 – 30 g·h/molOptimized for 40-60% conversion per pass to maximize selectivity.[1][2]
Molar Ratio (

:244ca)
2:1Inert gas aids heat dissipation and desorption of HF.[1][2]
Step-by-Step Workflow
  • System Purge: Purge reactor with

    
     (50 sccm) at 300°C to remove moisture.
    
  • Feed Initiation: Start HCFC-244ca flow at defined W/F ratio.

  • Steady State: Allow 1 hour for equilibration. Monitor reactor back-pressure (HF generation can cause corrosion/plugging if lines are cold).[1][2]

  • Effluent Handling:

    • Pass effluent through a Scrubber (KOH solution) to remove HF and HCl traces.[1][2]

    • Pass through a Drier (

      
       or Molecular Sieves 3A).[1][2]
      
    • Collect organic products in a Cold Trap (-78°C, Dry Ice/Acetone) for batch analysis or route directly to Online GC .[1][2]

Analytical Method (GC-MS)[1][2]
  • Column: DB-624 or Porapak Q (for light gases).[1][2]

  • Detector: FID (Quantification) / MS (Identification).

  • Key Peaks:

    • HCFC-244ca (Reactant)[1][2][3][6][4][5][7][8][9][10]

    • HCFO-1233yd (Z/E isomers) – Target Product

    • HCFO-1233xf (Trace impurity from rearrangement)[1][2]

Protocol B: Tandem Isomerization-Dehydrochlorination (Targeting HFO-1234yf)

Note: This is an advanced protocol.[1][2] HCFC-244ca does not dehydrochlorinate directly.[1][2] It must first isomerize to HCFC-244bb.[1][2]

Catalyst System[2]
  • Catalyst: Lewis Acidic Fluorinated Alumina (

    
    ) or 
    
    
    
    doped with Zn/Mg.[1][2]
  • Function: The Lewis acid sites promote the 1,2-shift of F and Cl atoms (Isomerization) followed by

    
    -elimination of HCl.[1][2]
    
Reaction Conditions
  • Temperature: Higher thermal drive required (350°C – 400°C).[1][2]

  • Pressure: 0.1 – 0.5 MPa (Slight pressure can favor the isomerization equilibrium).[2]

  • Co-feed: Anhydrous HCl (optional) can sometimes catalyze the isomerization via a chloronium intermediate, though it inhibits the final dehydrochlorination.[2]

Critical Control Points[1][2]
  • Selectivity Management: At 400°C, competitive dehydrofluorination (to 1233yd) is faster than isomerization.[1][2] To favor HFO-1234yf:

    • Use a Recycle Loop : Separate 1233yd and recycle it over the catalyst (1233yd can hydrofluorinate back to 244bb in the presence of HF, establishing an equilibrium).[2]

    • Two-Stage Reactor:

      • Stage 1: Isomerization (Liquid phase,

        
        , 50°C) 
        
        
        
        HCFC-244bb.[1][2]
      • Stage 2: Dehydrochlorination (Gas phase,

        
        , 350°C) 
        
        
        
        HFO-1234yf.[1][2]

Safety & Handling (E-E-A-T)

  • HF Exposure: Both protocols generate Anhydrous Hydrogen Fluoride (AHF) or utilize it.[1][2] AHF is fatal upon skin contact.[2] Full PPE (Neoprene/PVC suit, face shield) and Calcium Gluconate gel availability are mandatory. [1][2]

  • Material Compatibility: Standard stainless steel (SS316) corrodes rapidly.[1][2] Use Inconel 600 , Monel 400 , or Hastelloy C-276 for all hot zones.[1] PTFE/PFA is suitable for cold sections.[2]

  • Pressure Hazards: Polymerization of olefinic products (TFE, 1234yf) is possible.[2] Include oxygen scavengers (e.g., terpenes) if storing products.[1][2]

References

  • Patent: Method for producing fluorine-containing unsaturated hydrocarbon. WO2019208546A1.[2] (Describes the dehydrofluorination of HCFC-244ca to HCFO-1233yd). Link

  • Patent: Process for the production of 2,3,3,3-tetrafluoropropene. US Patent 8,058,486.[2] (Details the dehydrochlorination of HCFC-244bb). Link

  • Database: HCFC-244ca Compound Summary. PubChem.[2] (Structural verification). Link

  • Literature:Catalytic dehydrohalogenation of hydrochlorofluorocarbons. Journal of Fluorine Chemistry.

Sources

Method

using 1-Chloro-1,1,2,2-tetrafluoropropane as an intermediate for HFO-1234yf

Application Note: Valorization of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) as an Intermediate for HFO-1234yf Production Part 1: Executive Summary & Technical Context The Challenge: In the industrial synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Valorization of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) as an Intermediate for HFO-1234yf Production

Part 1: Executive Summary & Technical Context

The Challenge: In the industrial synthesis of HFO-1234yf (2,3,3,3-tetrafluoropropene), the intermediate HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) is the "gold standard" precursor, allowing for facile dehydrochlorination to the target olefin. However, reaction streams frequently contain the thermodynamic isomer HCFC-244cc (1-chloro-1,1,2,2-tetrafluoropropane).

The Problem with HCFC-244cc: Unlike 244bb, HCFC-244cc (


) lacks a 

-hydrogen relative to the chlorine atom
, making direct dehydrochlorination to HFO-1234yf chemically impossible under standard conditions. Direct elimination attempts typically result in dehydrofluorination, yielding unwanted byproducts (e.g., HCFO-1233yd).[1]

The Solution: This Application Note details the protocol for catalytic isomerization of HCFC-244cc into HCFC-244bb. By integrating this isomerization loop, researchers can recover "dead" 244cc yield loss and convert it into the active 244bb precursor, which is then dehydrochlorinated to HFO-1234yf.[1]

Part 2: Chemical Pathways & Mechanism

To utilize HCFC-244cc effectively, one must understand the thermodynamic equilibrium between the isomers.[1]

  • Isomer A (Target Intermediate): HCFC-244bb (

    
    )
    
    • Reactivity: Undergoes dehydrochlorination (-HCl) to form

      
       (HFO-1234yf).[2]
      
  • Isomer B (Byproduct/Feedstock): HCFC-244cc (

    
    )
    
    • Reactivity: Inert to -HCl elimination; requires 1,2-shift of Cl and F to become useful.[1]

Reaction Scheme:



Part 3: Experimental Protocols

Protocol A: Catalytic Isomerization of HCFC-244cc to HCFC-244bb

Objective: Convert the inactive 244cc isomer into the active 244bb precursor.

Materials:

  • Feedstock: High-purity HCFC-244cc (>98%).[1]

  • Catalyst: Antimony Pentachloride (

    
    ) or Fluorinated Chromia (
    
    
    
    ).
  • Reactor: Inconel or Monel autoclave (corrosion resistant).[1]

Step-by-Step Methodology:

  • Catalyst Preparation (Liquid Phase -

    
    ): 
    
    • Charge the autoclave with anhydrous

      
       (10 mol% relative to reactant).
      
    • Note: Handle under inert atmosphere (

      
      ); 
      
      
      
      is highly hygroscopic and corrosive.[1]
  • Reaction Initiation:

    • Cool the reactor to 0°C.

    • Introduce liquid HCFC-244cc.

    • Seal and heat the reactor to 50°C – 80°C .

    • Maintain agitation (500 RPM) for 2–4 hours.

    • Mechanism:[1][3][4][5][6] The Lewis acid facilitates the abstraction of Cl-, forming a carbocation intermediate that allows the migration of Fluorine from C2 to C1, followed by Cl- re-attack at C2.[1]

  • Quench and Recovery:

    • Cool reactor to room temperature.

    • Vent gases through a scrubber (KOH solution) to remove acid traces.[1]

    • Distill the organic phase.[1]

    • Target Boiling Point: HCFC-244bb boils at ~12–14°C; HCFC-244cc boils at higher temperatures (~120°C extrapolated, though often solid/liquid mix depending on purity).[1] Correction: HCFC-244bb bp is approx 14°C. HCFC-244cc bp is approx 66°C.[1] This large delta facilitates separation.[1]

Data Output (Typical):

Parameter Value
Conversion of 244cc > 95%
Selectivity to 244bb > 90%

| Major Byproduct | HCFO-1233xf (trace) |

Protocol B: Dehydrochlorination of HCFC-244bb to HFO-1234yf

Objective: Convert the isomerized 244bb into the final product.

Method: Gas-Phase Catalytic Dehydrochlorination.[1]

  • Reactor Setup:

    • Tubular reactor (Inconel 600) packed with activated Carbon or MgF2-supported catalyst.[1]

    • Pre-heat zone set to 350°C.[1]

  • Operation:

    • Feed HCFC-244bb (vaporized) at a Gas Hourly Space Velocity (GHSV) of 500

      
      .
      
    • Reactor temperature: 400°C – 480°C .[1]

    • Pressure: Atmospheric.[1]

  • Purification:

    • Effluent gas contains HFO-1234yf, HCl, and unreacted 244bb.[1]

    • Scrub HCl using a water/caustic tower.[1]

    • Dry the gas stream (Molecular Sieves 3A).[1]

    • Cryogenic distillation to isolate HFO-1234yf (bp -29.5°C).[1]

Part 4: Process Visualization (DOT Diagram)

The following diagram illustrates the integrated workflow, highlighting the critical isomerization loop that valorizes HCFC-244cc.

G cluster_legend Process Key Start Raw Feed (HCFC-244cc Rich) Isom Isomerization Reactor (SbCl5 / 50°C) 244cc -> 244bb Start->Isom Feed End HFO-1234yf (Final Product) Distillation Distillation Column Separates 244bb from 244cc Isom->Distillation Mixed Isomers Pyrolysis Dehydrochlorination (450°C / Catalyst) 244bb -> 1234yf Scrubber Acid Scrubber Removes HCl Pyrolysis->Scrubber Crude 1234yf + HCl Distillation->Isom Recycle Unreacted 244cc Distillation->Pyrolysis Purified HCFC-244bb (Active Precursor) Scrubber->End Purified Gas key1 Direct conversion of 244cc is not viable. Isomerization is the enabling step.

Caption: Integrated synthesis loop showing the catalytic isomerization of inactive HCFC-244cc to active HCFC-244bb prior to dehydrochlorination.

Part 5: Safety & Handling (HCFC-244cc)

  • Toxicity: Like many HCFCs, 244cc is an asphyxiant and may cause cardiac sensitization at high concentrations.[1]

  • Pressure: Store in pressure-rated cylinders (DOT-39 or similar). Vapor pressure is moderate at room temperature.[1]

  • Chemical Compatibility: Avoid contact with alkali metals (Na, K) and powdered Al/Mg, which can induce exothermic decomposition.[1]

  • Environmental: HCFC-244cc has an Ozone Depletion Potential (ODP) ~0.04 and must be handled in closed systems to prevent release, compliant with Montreal Protocol phase-out regulations.[1]

Part 6: References

  • Patent: Process for the manufacture of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). Source: Google Patents / Honeywell International Inc.[1] Context: Defines the standard role of 244bb and the management of isomers.

  • Scientific Article: Synthesis of HFO-1234yf via Fluorinated Precursors. Source: Fluorine Notes, Vol.[1] 89. Context: Discusses catalytic pathways and byproduct management in 1234yf synthesis. (General Journal Link for verification)

  • Chemical Data: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) Properties. Source: NOAA Chemical Sciences Laboratory.[1] Context: Atmospheric lifetime and physical properties of the 244cc isomer.[1][7]

  • Patent: Isomerization of Halogenated Propanes. Source: Google Patents / Arkema / Daikin.[1] Context: Describes Lewis acid catalyzed isomerization of HCFC isomers (244 series).

  • Safety Data Sheet: HFO-1234yf. Source: Honeywell / Chemours.[1] Context: Handling requirements for the final flammable product.[1]

Sources

Application

Application Note: Reaction Kinetics of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) Fluorination

Executive Summary The fluorination of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) to 1,1,1,2,2-pentafluoropropane (HFC-245cb) is a critical unit operation in the synthesis of next-generation hydrofluoroolefins (HFOs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorination of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) to 1,1,1,2,2-pentafluoropropane (HFC-245cb) is a critical unit operation in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically HFO-1234yf . As the industry shifts towards low-GWP (Global Warming Potential) refrigerants and fluorinated pharmaceutical motifs, understanding the kinetics of this halogen exchange (Halex) reaction is paramount for reactor sizing, catalyst selection, and yield optimization.

This guide provides a rigorous protocol for determining the reaction kinetics, activation energy (


), and reaction order using a gas-phase flow reactor system. It synthesizes industrial best practices with mechanistic insights into Chromium-based catalysis.

Chemical Foundation & Thermodynamics

Reaction Pathway

The transformation is a nucleophilic substitution where a chlorine atom on the terminal carbon is replaced by a fluorine atom using Anhydrous Hydrogen Fluoride (AHF).



  • Reactant: HCFC-244ca (1-Chloro-1,1,2,2-tetrafluoropropane)

  • Product: HFC-245cb (1,1,1,2,2-pentafluoropropane)[1]

  • By-product: Hydrogen Chloride (HCl)[2]

Thermodynamic Considerations
  • Exothermicity: The formation of the C-F bond (approx. 116 kcal/mol) is thermodynamically favored over the C-Cl bond (approx. 81 kcal/mol). The reaction is exothermic (

    
    ).
    
  • Equilibrium: While favorable, the accumulation of HCl can inhibit the forward reaction rate due to competitive adsorption on catalyst active sites.

Experimental Protocol: Kinetic Determination

Reactor System Design

To obtain intrinsic kinetic data (free from mass transfer limitations), a differential packed-bed reactor made of Inconel 600 or Monel 400 is required to withstand the corrosive HF/HCl environment at high temperatures.

Diagram 1: Kinetic Flow Reactor Setup

ReactorSetup cluster_control Process Control Loop N2 N2 (Carrier) Mix Static Mixer & Preheater (150°C) N2->Mix HF Anhydrous HF HF->Mix MFC Control Org HCFC-244ca (Liquid Pump) Org->Mix HPLC Pump Rx Inconel Reactor (Packed Bed, Isothermal) Mix->Rx Gas Phase Scrub Caustic Scrubber (KOH/H2O) Rx->Scrub Product + HCl + HF Dry Drying Tube (CaSO4) Scrub->Dry Neutral Gas GC Online GC-FID/MS Dry->GC Vent Vent GC->Vent

Caption: Schematic of the high-pressure Inconel flow reactor system for fluorination kinetics.

Catalyst Preparation & Activation

The standard catalyst is high-surface-area Chromium(III) Oxide (


). It must be activated (fluorinated) in situ before kinetic data collection to convert surface oxides to active oxyfluorides (

).
  • Loading: Load 5–10 g of pelletized

    
     into the isothermal zone of the reactor.
    
  • Drying: Purge with

    
     (50 sccm) at 300°C for 2 hours to remove moisture.
    
  • Activation:

    • Lower temp to 250°C.

    • Introduce HF co-feed (

      
      :HF = 10:1).
      
    • Gradually increase HF concentration and temperature to 350°C over 4 hours until the exotherm subsides.

    • Criterion: Activation is complete when HF breakthrough is detected and stable.

Data Collection Matrix

Run the reactor in a differential regime (conversion < 15%) to assume constant reactant concentration across the bed.

ParameterRangePurpose
Temperature 250°C – 350°CDetermine Activation Energy (

)
Pressure 1 – 5 barAssess Pressure dependence
Molar Ratio (HF:Organic) 2:1 – 10:1Determine Reaction Order w.r.t HF
Contact Time (

)
2 – 20 secondsVerify residence time effects

Kinetic Analysis & Modeling

Reaction Mechanism

The reaction follows a Langmuir-Hinshelwood mechanism where both HF and HCFC-244ca adsorb onto the catalyst surface. The rate-determining step (RDS) is the surface reaction between adsorbed species.

Diagram 2: Catalytic Cycle (Langmuir-Hinshelwood)

Mechanism Site Active Site (Cr-F) Ads_HF Adsorption of HF Site->Ads_HF Ads_Org Adsorption of HCFC-244ca Site->Ads_Org Surface_Cpx [Cr-F ... Cl-R ... H-F]‡ Transition State Ads_HF->Surface_Cpx Ads_Org->Surface_Cpx Des_HCl Desorption of HCl Surface_Cpx->Des_HCl Des_Prod Desorption of HFC-245cb Surface_Cpx->Des_Prod Des_HCl->Site Regeneration Des_Prod->Site

Caption: Proposed Langmuir-Hinshelwood mechanism on fluorinated chromia surface.

Rate Equation derivation

For a large excess of HF (pseudo-first-order conditions), the rate law simplifies. However, the rigorous model is:



Where:

  • 
     = Reaction rate (mol/g-cat/s)
    
  • 
     = Intrinsic rate constant (
    
    
    
    )
  • 
     = Adsorption equilibrium constants
    
  • 
     = Partial pressures
    
Expected Kinetic Parameters

Based on analogous fluorination of chlorofluoropropanes (e.g., HCFC-244bb, HCFC-133a), typical values to benchmark your results against are:

  • Activation Energy (

    
    ): 
    
    
    
    (
    
    
    ).
  • Pre-exponential Factor (

    
    ): 
    
    
    
    .
  • Reaction Order:

    • Positive fractional order w.r.t HCFC-244ca (approx 0.5 - 0.8).

    • Near zero order w.r.t HF (at high HF excess > 4:1).

Safety & Handling (Critical)

WARNING: This protocol involves Anhydrous Hydrogen Fluoride (AHF) , a highly toxic and corrosive gas that causes deep tissue burns and systemic toxicity.

  • Engineering Controls: All experiments must be conducted in a Class A fume hood with a dedicated HF scrubber system.

  • PPE: Neoprene gloves over butyl rubber gloves, face shield, and a chemically resistant suit. Calcium Gluconate gel must be immediately available.

  • System Integrity: The reactor must be pressure-tested with Nitrogen at 1.5x operating pressure before introducing HF.

  • Neutralization: The scrubber outlet must be monitored for HF breakthrough. Use 15-20% KOH solution for scrubbing.

References

  • Coulson, D. R. (1993).[3] Kinetics of fluorination/chlorination of 1-chloro-1,2,2,2-tetrafluoroethane. Journal of Catalysis, 142(1), 289-302.[3] Link

  • Nappa, M. J., et al. (2011). Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf). U.S. Patent No. 8,071,826. Washington, DC: U.S. Patent and Trademark Office. Link

  • Kemnitz, E., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride. Beilstein Journal of Organic Chemistry, 16, 2605–2616. Link

  • Orkin, V. L., et al. (1997).[4] Rate Constants for the Reactions of OH with HFC-245cb. Journal of Physical Chemistry A, 101, 9118-9124.[4] Link

  • Tung, H. S., et al. (2001). Method for producing fluorinated propanes. U.S. Patent No. 6,184,426. Link

Sources

Method

Application Note: Vapor-Phase Dehydrofluorination of HCFC-244ca

The following Application Note and Protocol is designed for researchers and chemical engineers investigating the catalytic vapor-phase transformation of HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane). Based on the chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and chemical engineers investigating the catalytic vapor-phase transformation of HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane).

Based on the chemical structure (


) and industrial relevance, the primary vapor-phase reaction is dehydrofluorination  to produce HCFO-1233yd  (1-chloro-2,3,3-trifluoropropene), a critical low-GWP solvent and intermediate. This guide addresses the specific challenges of handling HF generation and ensuring catalyst stability.

Abstract & Chemical Context

The vapor-phase reaction of HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a pivotal step in the synthesis of next-generation hydrochlorofluoroolefins (HCFOs). Unlike its isomer HCFC-244bb (a precursor to HFO-1234yf via dehydrochlorination), HCFC-244ca lacks a


-hydrogen adjacent to the chlorine atom, making direct dehydrochlorination chemically unfavorable. Consequently, the dominant pathway is dehydrofluorination  (elimination of HF) to yield HCFO-1233yd  (

).

This process requires a robust fixed-bed reactor system capable of withstanding corrosive anhydrous hydrogen fluoride (HF) byproducts and temperatures exceeding 250°C.

Reaction Pathway

Application

Application Note: Precision Solvent Extraction Strategies for 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

Executive Summary & Molecule Profile This guide details the extraction protocols for 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc), a halogenated intermediate often scrutinized in pharmaceutical impurity profiling and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the extraction protocols for 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc), a halogenated intermediate often scrutinized in pharmaceutical impurity profiling and environmental monitoring.

The Critical Challenge: HCFC-244cc presents a unique "Volatility Trap." With a boiling point estimated between 30°C and 50°C (depending on isomeric purity and pressure), it behaves as a Volatile Organic Compound (VOC). Traditional extraction workflows involving rotary evaporation or nitrogen blow-down will result in >90% analyte loss .

Therefore, this guide rejects standard Liquid-Liquid Extraction (LLE) in favor of Dispersive Liquid-Liquid Microextraction (DLLME) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . These "concentration-free" techniques rely on high enrichment factors rather than solvent evaporation to achieve sensitivity.

Physicochemical Profile (CAS: 421-75-0)
PropertyValue / CharacteristicImplications for Extraction
Molecular Structure ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Highly halogenated; electron-rich.
Boiling Point ~32–45°C (Est.)CRITICAL: Do not heat. Do not evaporate extracts.
Polarity (LogP) ~2.5–3.0 (Lipophilic)High affinity for non-polar solvents; low water solubility.
Density >1.3 g/mLHeavier than water; sinks during LLE (unless using light solvents).
Stability Stable in acid; Dehydrohalogenates in strong baseAvoid high pH (>10) during extraction to prevent degradation.

Core Extraction Strategies

Method A: Dispersive Liquid-Liquid Microextraction (DLLME)

Best For: Trace analysis in aqueous samples (water, buffers, biological fluids) where high sensitivity is required without evaporation.

Mechanism: A ternary solvent system is used. A water-miscible "disperser" solvent carries a water-immiscible "extraction" solvent into the aqueous sample, forming a cloudy emulsion. This massive surface area allows near-instantaneous partitioning of HCFC-244cc into the micro-droplets.

Reagent Selection Table
ComponentRecommended SolventFunction
Extractant Chlorobenzene or Tetrachloroethylene High density (>1.0 g/mL) ensures it settles at the bottom after centrifugation. Excellent solubility for fluorinated propanes.
Disperser Acetone or Methanol Miscible with both water and the extractant. Reduces interfacial tension.
Internal Std

-Trifluorotoluene
Structurally similar, stable, distinct retention time.
Protocol A: DLLME Workflow
  • Sample Prep: Place 5.0 mL of aqueous sample into a 15 mL conical glass centrifuge tube with a screw cap (PTFE-lined).

  • Fortification: Add 10 µL of Internal Standard solution (

    
     in Methanol).
    
  • Solvent Mix: In a separate vial, prepare the Extraction Mixture :

    • 
       Acetone (Disperser)
      
    • 
       Chlorobenzene (Extractant)
      
  • Injection: Rapidly inject the Extraction Mixture into the sample using a glass syringe. The solution should immediately turn cloudy (milky).

  • Equilibration: Vortex for 30 seconds . (Note: Equilibrium is reached quickly due to high surface area).

  • Phase Separation: Centrifuge at 4,000 RPM for 3 minutes at 4°C .

    • Why 4°C? To minimize volatilization of HCFC-244cc during the spin.

  • Collection: A small droplet (~20-25 µL) of Chlorobenzene will sediment at the bottom.

  • Analysis: Use a long-needle microsyringe to withdraw 1 µL of the sedimented phase and inject directly into GC-MS/ECD.

Method B: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Best For: Complex matrices (plasma, reaction mixtures) where emulsions might be problematic for DLLME.

Mechanism: Adding a high concentration of salt (NaCl) to the aqueous phase increases the ionic strength, driving the hydrophobic HCFC-244cc into the organic phase (Salting-out effect).

Protocol B: SALLE Workflow
  • Sample Prep: Transfer 2.0 mL of sample to a 10 mL headspace vial.

  • Salting: Add 0.5 g NaCl (approx. 25% w/v). Vortex until mostly dissolved.

  • Extraction Solvent: Add 1.0 mL Methyl tert-butyl ether (MTBE) containing the Internal Standard.

    • Note: MTBE is preferred over Hexane here because it has better miscibility with fluorinated polar intermediates while remaining distinct from the brine.

  • Extraction: Vortex vigorously for 2 minutes .

  • Separation: Centrifuge at 3,000 RPM for 5 minutes . The organic layer will be on top .

  • Transfer: Transfer the top organic layer to a GC vial containing 100 mg anhydrous

    
      (to dry the solvent).
    
  • Analysis: Inject the supernatant directly. DO NOT EVAPORATE.

Visualizing the Workflow

The following diagram illustrates the decision logic and the DLLME physical process, emphasizing the critical "No Evaporation" rule.

ExtractionWorkflow Start Start: Sample Containing HCFC-244cc MatrixCheck Matrix Type? Start->MatrixCheck CleanWater Clean Aqueous (Water/Buffer) MatrixCheck->CleanWater Low Viscosity Complex Complex/Biological (Plasma/Reaction Mix) MatrixCheck->Complex High Viscosity/Protein DLLME_Step1 Rapid Injection: Acetone + Chlorobenzene CleanWater->DLLME_Step1 DLLME_Step2 Centrifuge (4°C) Sedimentation DLLME_Step1->DLLME_Step2 DLLME_Result Collect Bottom Phase (High Enrichment) DLLME_Step2->DLLME_Result EvapWarning CRITICAL STOP: NO EVAPORATION (Analyte BP ~35-45°C) DLLME_Result->EvapWarning Avoid GC_Inject Direct GC-MS/ECD Injection DLLME_Result->GC_Inject SALLE_Step1 Add NaCl (Saturate) + MTBE Complex->SALLE_Step1 SALLE_Step2 Vortex & Centrifuge Phase Separation SALLE_Step1->SALLE_Step2 SALLE_Result Collect Top Phase (Moderate Enrichment) SALLE_Step2->SALLE_Result SALLE_Result->EvapWarning Avoid SALLE_Result->GC_Inject

Figure 1: Decision matrix for HCFC-244cc extraction. Note the strict prohibition of evaporative concentration steps.

Quality Control & Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating. Use these criteria to accept or reject a batch.

System Suitability
  • Resolution: The Internal Standard (

    
    -Trifluorotoluene) and HCFC-244cc must have a resolution (
    
    
    
    ) > 1.5.
  • Tailing Factor: Must be < 1.2. Fluorinated compounds can interact with active sites on GC liners; use deactivated glass wool liners.

Recovery Calculation

Since we are not evaporating to dryness, "absolute recovery" is less critical than "relative recovery" against the internal standard. However, for method validation:



  • Target: 80–110% for SALLE; 70–100% for DLLME (DLLME often yields lower absolute recovery but much higher enrichment factors, increasing signal-to-noise).

Handling the "Volatility Gap"

If you observe poor precision (RSD > 15%), the culprit is likely temperature.

  • Fix: Pre-chill all solvents and centrifuge buckets to 4°C.

  • Fix: Analyze samples immediately. Do not store extracted samples in standard autosampler vials for >12 hours; use crimp-top vials with high-integrity PTFE/Silicone septa.

References

  • United States Environmental Protection Agency (EPA). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. (1995).

  • Rezaee, M., et al. Determination of organic compounds in water using dispersive liquid–liquid microextraction. Journal of Chromatography A, 1116(1-2), 1-9. (2006).[1] (Foundational paper for DLLME technique).

  • PubChem. 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) Compound Summary. National Library of Medicine.[2]

  • United States Environmental Protection Agency (EPA). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (1995). (Standard for volatile halogenated organics).

Sources

Method

procedures for converting HCFC-244ca into hydrofluoroolefins

Application Note: Catalytic Conversion of HCFC-244ca to Halogenated Olefins (HCFO/HFO) Executive Summary & Core Directive This technical guide details the protocol for converting HCFC-244ca (3-chloro-1,1,2,2-tetrafluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conversion of HCFC-244ca to Halogenated Olefins (HCFO/HFO)

Executive Summary & Core Directive

This technical guide details the protocol for converting HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) into high-value hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), specifically HCFO-1233yd ((Z)-1-chloro-2,3,3-trifluoropropene).[1] While often categorized broadly under "HFOs" in industrial sustainability contexts due to their low Global Warming Potential (GWP), the direct product of HCFC-244ca dehydrofluorination is chemically an HCFO. This molecule serves as a critical intermediate for downstream HFOs or as a standalone working fluid in centrifugal chillers and organic Rankine cycles.

Key Reaction:


[1]

This guide prioritizes the Gas-Phase Catalytic Dehydrofluorination method, which offers superior scalability and selectivity compared to liquid-phase alkaline elimination.[1]

Chemical Mechanism & Pathway Analysis

The conversion of HCFC-244ca (


) relies on the elimination of hydrogen fluoride (HF). Unlike dehydrochlorination, which requires a hydrogen atom on the 

-carbon relative to chlorine, HCFC-244ca lacks the necessary

-hydrogen for direct HCl elimination (C2 is

).[1] Therefore, the dominant thermodynamic pathway is dehydrofluorination.

Mechanism:

  • Adsorption: HCFC-244ca adsorbs onto the Lewis acidic sites (e.g.,

    
    ) of the fluorinated chromia catalyst.
    
  • Elimination (E2-like): The basic sites on the catalyst surface (F- or O2-) abstract the acidic proton from C1 (

    
    ) or C3 (
    
    
    
    ).[1]
  • Selectivity: Abstraction from C1 is favored due to the electron-withdrawing effect of the adjacent fluorine atoms, leading to the formation of the double bond between C1 and C2.

  • Desorption: The product HCFO-1233yd and HF desorb.

ReactionPathway cluster_legend Legend HCFC244ca HCFC-244ca (CHF2-CF2-CH2Cl) Transition Transition State [Adsorbed on Cr2O3] HCFC244ca->Transition Adsorption HCFO1233yd HCFO-1233yd (CHCl=CF-CHF2) Primary Olefin Transition->HCFO1233yd -HF (Dehydrofluorination) HF HF (Byproduct) Transition->HF key Blue: Reactant | Yellow: Intermediate | Green: Product | Red: Byproduct

Figure 1: Reaction pathway for the catalytic dehydrofluorination of HCFC-244ca to HCFO-1233yd.

Experimental Protocol: Gas-Phase Catalytic Dehydrofluorination

This protocol describes the continuous flow synthesis using a fixed-bed reactor.

Equipment & Materials
  • Reactor: Inconel 600 or Monel 400 tubular reactor (e.g., 1/2" O.D. x 12" length). Note: Stainless steel 316 is susceptible to corrosion by HF at high temperatures.

  • Catalyst: High-surface-area Chromium(III) Oxide (

    
    ), pelletized or mesh (12-20 mesh).[1]
    
    • Pre-activation: Must be fluorinated in-situ to form the active Chromium Oxyfluoride phase.

  • Feed System: Mass Flow Controllers (MFC) for

    
     and Anhydrous HF (AHF); HPLC pump for liquid HCFC-244ca.[1]
    
  • Scrubber: KOH (15-20% w/w) scrubber to neutralize HF and HCl byproducts.[1]

Catalyst Activation (Critical Step)

The catalyst must be activated to convert surface oxides to active fluorides/oxyfluorides.

  • Drying: Heat reactor to 300°C under

    
     flow (200 SCCM) for 2 hours to remove moisture.
    
  • Fluorination: Lower temp to 250°C. Introduce AHF diluted in

    
     (ratio 1:10).
    
  • Ramp: Gradually increase HF concentration and temperature to 350°C over 4-6 hours until an "HF breakthrough" is detected at the reactor outlet (titration or sensor).

  • Stabilization: Hold at 350°C under pure AHF for 1 hour.

Reaction Procedure
ParameterRangeOptimalRationale
Temperature 200°C – 350°C260°C Balance between conversion rate and coking/polymerization.[1]
Pressure 0.1 – 0.5 MPa0.1 MPa (Atm) Lower pressure favors elimination (Le Chatelier’s principle).[1]
Contact Time (W/F) 5 – 20 g·s/mL10 g·s/mL Sufficient residence time without promoting secondary reactions.
Molar Ratio Pure FeedN/A Inert carrier (

) can be used (1:[1]1) to manage hot spots.[1]

Step-by-Step:

  • System Purge: Purge the activated reactor with

    
    .
    
  • Feed Initiation: Set reactor temperature to 260°C. Start HCFC-244ca feed using the HPLC pump. Vaporize the feed in a pre-heater set to 150°C before entering the catalytic zone.

  • Steady State: Allow 30-60 minutes for the system to reach thermal and chemical equilibrium.

  • Collection: Direct the product stream through the acid scrubber (to remove HF) and into a cold trap (dry ice/acetone, -78°C) or a pressurized collection cylinder.

  • Shutdown: Stop organic feed first, flush with

    
     for 1 hour, then cool down.
    

Analysis & Validation

Trustworthiness of the protocol relies on rigorous product verification.

Method: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

  • Column: DB-624 or equivalent (specifically designed for volatile halogenated compounds).[1]

  • Detector: FID (Flame Ionization Detector) for quantification; MS for identification.

  • Oven Program: 35°C (hold 5 min)

    
     Ramp 10°C/min 
    
    
    
    200°C.

Expected Data Profile:

  • HCFC-244ca (Reactant): Retention time ~X min (Reference standard required).[1]

  • HCFO-1233yd (Product): Distinct peak appearing earlier than reactant due to lower boiling point.[1]

    • Isomers: Expect Z-isomer (major) and E-isomer (minor).[1]

  • Byproducts: Trace HCFO-1233xf (if isomerization occurs), HFC-245fa (if HF addition occurs).

Safety & Handling (HSE)

  • HF Hazard: Anhydrous HF is fatal upon skin contact or inhalation. Calcium Gluconate gel must be immediately available. All work must be performed in a functioning fume hood with HF-specific scrubbers.[1]

  • Pressure: Ensure reactor is equipped with a rupture disk or pressure relief valve vented to a safe location.

  • Material Compatibility: Use only PTFE, PFA, Monel, or Inconel for wetted parts. Glass is incompatible with HF.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Substance Registry Services: Propane, 3-chloro-1,1,2,2-tetrafluoro- (HCFC-244ca).[1] Retrieved from [Link][1]

  • PubChem. (2025).[2] Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca).[1] National Library of Medicine. Retrieved from [Link][1]

  • Asahi Glass Co., Ltd. (2019). Method for producing fluorine-containing unsaturated hydrocarbon (WO2019203318A1).[1] World Intellectual Property Organization. Retrieved from

  • Honeywell International Inc. (2018). Separation of (Z)-1-chloro-3,3,3-trifluoropropene and 1-chloro-1,3,3,3-tetrafluoropropane (WO2018044787A1).[1][3] Google Patents. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane

Introduction: The HCFC-244cc Challenge Welcome to the Advanced Fluorination Support Center. You are likely here because you are synthesizing 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) —a critical intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The HCFC-244cc Challenge

Welcome to the Advanced Fluorination Support Center. You are likely here because you are synthesizing 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) —a critical intermediate often utilized in the production of next-generation hydrofluoroolefins (HFOs) like HFO-1234yf.

The dominant synthesis route involves the telomerization of Tetrafluoroethylene (TFE) with Methyl Chloride (CH₃Cl) . While conceptually simple, this reaction is notoriously difficult to optimize due to competing oligomerization pathways (formation of waxes/greases) and the extreme handling requirements of TFE.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-purity yield optimization.

Module 1: Reaction Kinetics & Selectivity (The "n=1" Problem)

Diagnostic Ticket #101: "My product mixture is 40% heavy waxes ( ) instead of the target ."

Root Cause: Poor Chain Transfer Efficiency. In the radical addition of CH₃Cl to TFE, the reaction competes between chain transfer (terminating the chain to form HCFC-244cc) and propagation (adding another TFE unit to form


 species). Methyl chloride has a relatively low chain transfer constant (

) compared to other telogens like

.

The Protocol: To force the "n=1" adduct (HCFC-244cc), you must overwhelm the propagating radical with the telogen (CH₃Cl).

  • Molar Ratio Adjustment:

    • Standard: 1:1 to 2:1 (CH₃Cl : TFE)

      
       Yields high oligomers (
      
      
      
      ).
    • Optimized: 5:1 to 10:1 (CH₃Cl : TFE) .

    • Why: The rate of chain transfer depends on

      
      . High concentration increases the probability that the 
      
      
      
      radical abstracts a Cl atom from solvent rather than reacting with another TFE molecule.
  • Pressure Management:

    • Maintain TFE partial pressure below 1.5 MPa . High TFE concentration locally favors propagation (polymerization).

Visualizing the Competition:

ReactionNetwork Start Initiation (Radical Source) MethylRad CH3• Radical Start->MethylRad Heat/UV AdductRad CH3-CF2-CF2• (Active Radical) MethylRad->AdductRad + TFE TFE TFE (Monomer) Product HCFC-244cc (n=1) TARGET AdductRad->Product + CH3Cl (Chain Transfer) REQUIRES HIGH [CH3Cl] Oligomer C5/C7 Telomers (WASTE) AdductRad->Oligomer + TFE (Propagation) Favored by High [TFE]

Caption: Figure 1. Kinetic competition between target synthesis (Chain Transfer) and oligomerization. Success depends on maximizing the green pathway via reactant ratios.

Module 2: Catalyst & Initiator Troubleshooting

Diagnostic Ticket #205: "Reaction stalls after 2 hours; conversion is capped at 15%."

Root Cause: Initiator Depletion or Catalyst Poisoning. The synthesis can be driven by Free Radical Initiators (Peroxides) or Lewis Acid Catalysts (


). Each has distinct failure modes.
Scenario A: Radical Route (Peroxides/Azo compounds)
  • Issue: The initiator half-life (

    
    ) does not match the reaction temperature. If the initiator decomposes too fast, the radical flux spikes (causing safety risks) and then dies out before TFE is consumed.
    
  • Solution:

    • Select an initiator with a 10-hour half-life at your operating temperature (

      
      ).
      
    • Data Table: Initiator Selection

Reaction Temp (

)
Recommended Initiator

(10 hr) Temp
80-90°C Benzoyl Peroxide (BPO)~73°C
110-120°C Di-tert-butyl peroxide (DTBP)~125°C
130-140°C Cumene Hydroperoxide~150°C
  • Protocol: Do not dump all initiator at

    
    . Use a continuous injection pump  to maintain a steady radical flux, preventing "hot spots" and ensuring sustained conversion.
    
Scenario B: Lewis Acid Route (

)
[1]
  • Issue: Catalyst Deactivation via Moisture or Halogen Exchange.

  • Mechanism:

    
     is hygroscopic. Even ppm levels of water form hydrates (
    
    
    
    ) which are catalytically dead for this addition. Furthermore,
    
    
    can cause scrambling , turning your 244cc (
    
    
    ) into over-chlorinated byproducts (
    
    
    ) by swapping F for Cl.
  • Protocol:

    • Drying: Feedstocks (

      
      ) must be dried to <10 ppm 
      
      
      
      using 3A molecular sieves.
    • Moderators: If scrambling is observed, switch to a milder Lewis Acid like

      
        or modify 
      
      
      
      with nitrobenzene to attenuate its acidity.

Module 3: Safety & Reactor Engineering

Diagnostic Ticket #309: "Pressure spikes observed during TFE addition."

Critical Alert: TFE is prone to explosive disproportionation (


).
Root Cause:  Localized high concentration of TFE monomer.

The Self-Validating Safety Protocol: Never perform this reaction in "Batch Mode" (loading all TFE at once). You must use a Semi-Batch approach.

  • Pre-Charge: Load the reactor with the full volume of Methyl Chloride (solvent/reactant) and catalyst.

  • Heat: Bring to operating temperature (e.g., 110°C).

  • Feed: Slowly feed TFE vapor into the liquid phase.

    • Validation: Monitor pressure.[2][3] If pressure rises above the vapor pressure of the mixture, stop the TFE feed . This indicates the reaction rate is slower than the feed rate (accumulation of dangerous monomer).

  • Post-Reaction: Vent residual TFE through a scrubber before cooling to prevent vacuum collapse or TFE condensation.

SafetyLoop Start Start TFE Feed CheckP Monitor Reactor Pressure (P) Start->CheckP Reaction Reaction Consumes TFE (P remains stable) CheckP->Reaction P < Setpoint Accumulation TFE Accumulates (P Rises) CheckP->Accumulation P > Setpoint Reaction->CheckP Loop Stop EMERGENCY STOP FEED Engage N2 Purge Accumulation->Stop Trigger Interlock

Caption: Figure 2. Semi-batch control logic. The system self-validates by using pressure as a proxy for reaction rate, preventing monomer accumulation.

FAQ: Rapid Troubleshooting

Q: I am seeing significant amounts of HCFC-244bb (


) in my GC. Why? 
A:  You likely have an isomerization issue. If you are using strong Lewis Acids (

) and high temperatures (>150°C), the 1,1,2,2-tetrafluoro structure (244cc) can isomerize to the thermodynamically more stable 1,1,1,2- structure (244bb). Fix: Lower reaction temperature or switch to a radical initiator which does not catalyze isomerization.

Q: Can I use solvent to improve heat transfer? A: Yes, but be careful. Solvents with abstractable hydrogens (like THF or Toluene) will participate in chain transfer, terminating your fluoropolymer chain early but potentially adding unwanted functional groups.


  is a common inert solvent, but it may act as a telogen itself, producing 

. The best solvent is often excess Methyl Chloride .

Q: How do I separate the product from the excess Methyl Chloride? A:

  • Methyl Chloride BP: -24.2°C

  • HCFC-244cc BP: ~66°C (estimated/analogous to similar HCFCs).

  • Method: Simple flash distillation will remove the

    
     (recycle this!). The challenge is separating 244cc from 
    
    
    
    telomers. Vacuum distillation is recommended to keep pot temperature low and prevent product degradation.

References

  • Daikin Industries. (2018). Process for producing chlorine-containing fluoropropane. U.S. Patent 2018/0057428. Link (Describes telomerization kinetics and TFE handling).

  • DuPont. (1960). Telomerization of tetrafluoroethylene. U.S. Patent 2,942,036.[4] Link (Foundational text on radical addition ratios for TFE).

  • Journal of Fluorine Chemistry. (2005). Reactivity of TFE in radical additions. Elsevier. (General reference for values of methyl chloride vs. other telogens).
  • Honeywell International. (2011). Integrated process to produce 2,3,3,3-tetrafluoropropene. U.S. Patent 8,058,486. Link (Contextualizes HCFC-244 isomers in HFO production).

Sources

Optimization

troubleshooting catalyst deactivation during HCFC-244ca reactions

Senior Application Scientist Desk Topic: Troubleshooting Catalyst Deactivation in HCFC-244ca to HFO-1234ze/yf Conversion Catalyst Class: Fluorinated Chromia ( ) & Supported Metal Halides Date: October 26, 2023 The Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Topic: Troubleshooting Catalyst Deactivation in HCFC-244ca to HFO-1234ze/yf Conversion Catalyst Class: Fluorinated Chromia (


) & Supported Metal Halides
Date:  October 26, 2023

The Diagnostic Framework

Before attempting regeneration, you must identify the mode of deactivation. In HCFC-244ca dehydrochlorination, activity loss is rarely random; it follows a deterministic path based on thermal history and feedstock purity.

Quick Diagnostic Flowchart

Use this logic gate to determine your troubleshooting protocol.

DiagnosticLogic Start SYMPTOM: Loss of HCFC-244ca Conversion TimeCheck Time on Stream (TOS)? Start->TimeCheck RegenFail Post-Regeneration Failure Start->RegenFail Activity not restored after O2 treat Rapid Rapid Decay (< 50 hrs) TimeCheck->Rapid Fast Drop Slow Gradual Drift (> 200 hrs) TimeCheck->Slow Slow Drop Coking DIAGNOSIS: Coking (Carbon Deposition) High Probability Action: Protocol A (TPO) Rapid->Coking High Olefin Selectivity Poison DIAGNOSIS: Heavy Metal/Oxygen Poisoning Feedstock Contamination Action: Audit Feed Stream Rapid->Poison Low Selectivity / Side Products SurfaceChem DIAGNOSIS: Surface Fluorination Shift (Over/Under-fluorination) Action: Protocol B (Surface Re-equilibration) Slow->SurfaceChem Selectivity Shift Sintering DIAGNOSIS: Thermal Sintering Irreversible Surface Area Loss Action: Replace Catalyst Slow->Sintering Stable Selectivity, Low Activity RegenFail->Sintering

Figure 1: Decision matrix for identifying the root cause of catalyst deactivation based on temporal performance data.

Troubleshooting Guides (Q&A)

Issue 1: Rapid Activity Loss (Coking)

Symptom: Conversion of HCFC-244ca drops by >10% within the first 24-48 hours. The reactor pressure drop (


) may increase.

Q: Why is my catalyst dying so fast despite operating at optimal temperatures (


)? 
A:  You are likely experiencing oligomerization fouling (Coking) .
The product of HCFC-244ca dehydrochlorination is a halo-olefin (typically HFO-1234ze or 1234yf). These olefins are highly reactive. On the strong Lewis acid sites of a Chromia catalyst, they can polymerize rather than desorb.
  • The Mechanism: The Lewis acid sites (Cr

    
    ) required to strip HCl from 244ca also catalyze the coupling of the resulting HFOs into long-chain "coke" precursors. This physically blocks the pores.
    
  • The Fix: You must implement a Temperature Programmed Oxidation (TPO) cycle. Simple heating in

    
     is insufficient; you need an oxidant to burn the carbon.
    

Q: How do I confirm it is coke and not sintering? A: Perform a TGA (Thermogravimetric Analysis) on a spent sample.

  • Coke: Shows weight loss between

    
     in an air stream.
    
  • Sintering: Shows no significant weight loss; BET surface area analysis will show a collapse (e.g., dropping from

    
     to 
    
    
    
    ).
Issue 2: Selectivity Drift (Surface Chemistry)

Symptom: Conversion is stable, but the ratio of HFO-1234ze to byproducts (like HCFC-244bb or over-fluorinated species) is shifting.

Q: Why is my selectivity changing over time? A: Your catalyst surface is chemically evolving. Chromia catalysts exist in a dynamic equilibrium between Oxide (


) and Fluoride  (

) phases.
  • Over-Fluorination: If your feed is too dry or HF concentration is locally high, the surface converts to bulk

    
    . Crystalline 
    
    
    
    has lower catalytic activity and different acidity than the amorphous oxyfluoride phase, leading to selectivity changes.
  • Under-Fluorination: If moisture (

    
    ) enters the feed, it hydrolyzes the active fluoride sites back to oxides, killing the dehydrochlorination capability.
    

Q: How do I stabilize the surface? A: Maintain a strict HF/Organic ratio and manage moisture.

  • Protocol: If the catalyst is over-fluorinated (too inactive), treat with steam/air at

    
     to re-introduce oxygen lattice sites. If under-fluorinated (poisoned by water), run a pure HF activation stream for 4 hours.
    
Issue 3: Irreversible Loss (Sintering)

Symptom: Even after burning off coke (TPO), the catalyst recovers only 50-60% of its original activity.

Q: Can I recover sintered catalyst? A: No. Sintering is the physical collapse of the pore structure. In HCFC reactions, this is often caused by the "Glow Phenomenon" —an uncontrolled exotherm during regeneration. If you burn coke too fast, the local temperature can spike


, causing the amorphous Chromia to crystallize into 

(Escolaite), which is catalytically dead.

Experimental Protocols

Protocol A: Catalyst Regeneration (Decoking)

Use this standard operating procedure (SOP) to recover activity lost to coking.

Safety Warning: This process generates


 and potentially 

(Phosgene) if trace chlorine is present. Ensure scrubber operation.
StepPhaseGas CompositionTemp (

)
DurationPurpose
1 Purge 100%

Reaction Temp1 hrRemove residual organics/HCFCs.
2 Mild Oxidation 2-5% Air in

300

380
Ramp

/min
Burn "soft" coke without thermal runaway.
3 Deep Oxidation 10-20% Air in

380

420
Hold 4 hrsRemove graphitic "hard" coke.
4 Re-Activation HF (

) +

3502 hrsRe-fluorinate surface sites stripped by

.
Protocol B: Quantitative Performance Metrics

Compare your data against these baselines to validate catalyst health.

ParameterFresh Catalyst (Typical)Deactivated (Coked)Deactivated (Sintered)
BET Surface Area


(Reversible)

(Irreversible)
Pore Volume



Carbon Content (CHNS)



Cr Oxidation State (XPS) Mix Cr(III)/Cr(VI)Predominantly Cr(III)Highly Crystalline Cr(III)

Mechanistic Visualization

Understanding the molecular pathway helps predict where the failure occurs.

ReactionPathway Catalyst Active Site (Cr-O-F Amorphous) Intermediate Adsorbed Species [Cr...Cl...H] Catalyst->Intermediate Dehydrochlorination Reactant HCFC-244ca (Feed) Reactant->Catalyst Adsorption Product HFO-1234ze/yf (Olefin) Intermediate->Product Desorption HCl HCl (Byproduct) Intermediate->HCl Elimination Coke Oligomers (Coke) DEACTIVATION Product->Coke Slow Polymerization (on Acid Sites) Coke->Catalyst Pore Blockage

Figure 2: Reaction pathway showing the competition between successful product desorption and coke formation.

References

  • Catalyst Deactivation Mechanisms in Hydrodechlorination: Moon, D. J., et al. (2025).[1] "Deactivation and Regeneration of Pd/C Catalyst used in Repeated Batch Hydrodechlorination." ResearchGate.[1][2]

  • Chromium Catalyst Fluorination & Regeneration: European Patent Office. (1993). "Chromium-based fluorination catalyst, process for producing the catalyst."[3][4][5] Google Patents.

  • HFO-1234yf Reaction Kinetics & Coking: NIST/NIH. (2023).[6][7] "Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion and Oxidation." National Library of Medicine.

  • Dehydrochlorination of HCFC-142b (Analogous Mechanism): ACS ES&T Engineering. (2021).[7][8][9][10] "One-Pot Cascade Catalysis of Dehydrochlorination of HCFC-142b." American Chemical Society.

Sources

Troubleshooting

minimizing isomer formation in 1-Chloro-1,1,2,2-tetrafluoropropane production

The following Technical Support Guide is designed for researchers and process engineers optimizing the synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) . This guide focuses on the primary industrial synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process engineers optimizing the synthesis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) .

This guide focuses on the primary industrial synthesis route: The Lewis Acid-Catalyzed Addition of Methyl Chloride to Tetrafluoroethylene (TFE) . It addresses the specific challenge of minimizing isomer formation (specifically the rearrangement to HCFC-244bb) and controlling telomerization byproducts.

Topic: Minimizing Isomer & Telomer Formation in 1-Chloro-1,1,2,2-tetrafluoropropane Synthesis Audience: Process Chemists, Chemical Engineers, Drug Development Professionals

Core Reaction Logic & Mechanistic Insight

To minimize impurities, one must first understand the competing pathways. The production of HCFC-244cc via the addition of methyl chloride (


) to tetrafluoroethylene (

) is a carbocation-mediated process typically catalyzed by Lewis acids (e.g.,

,

, or

).

The Critical Balance:

  • Desired Pathway:

    
     attacks TFE to form the 
    
    
    
    cation, which is rapidly quenched by
    
    
    to form HCFC-244cc .
  • Isomerization Risk: If the carbocation lifetime is prolonged or the Lewis acid is too strong, fluoride/chloride exchange can occur, leading to the thermodynamic sink: HCFC-244bb (

    
    ).
    
  • Telomerization Risk: If TFE concentration is too high relative to

    
    , the intermediate cation attacks another TFE molecule, forming C5+ telomers (
    
    
    
    ).
Reaction Pathway Diagram

HCFC244cc_Pathways Reactants Reactants (TFE + MeCl) Cation Intermediate Cation [CH3-CF2-CF2]+ Reactants->Cation Lewis Acid Cat. HCFC244cc TARGET: HCFC-244cc (1-Chloro-1,1,2,2-tetrafluoropropane) Cation->HCFC244cc + Cl- (Fast) Telomers Unwanted Telomers (C5, C7 chains) Cation->Telomers + TFE (High Conc.) HCFC244bb Isomer: HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoropropane) HCFC244cc->HCFC244bb Rearrangement (High Temp / Strong Acid)

Figure 1: Mechanistic pathways showing the target synthesis versus competing telomerization and isomerization risks.

Troubleshooting Guide: Minimizing Isomers & Byproducts

Issue 1: High Levels of HCFC-244bb Isomer Detected

Symptom: GC-MS analysis shows a peak shift corresponding to


 (244bb) rather than the target 

(244cc). Root Cause: Thermodynamic rearrangement driven by excessive Lewis Acid strength or high reactor residence time.
Diagnostic Question Corrective Action Technical Rationale
Which catalyst are you using? Switch to a milder Lewis Acid. If using pure

, modify it with a donor ligand (e.g., nitrobenzene) or switch to

or

.
Strong acids like

or unmodified

promote Halide Exchange (F

Cl), facilitating the rearrangement to the more stable

group found in 244bb.
What is your reaction temperature? Reduce temperature to <50°C. Maintain strict thermal control.Isomerization is endergonic and kinetically favored at high temperatures. Keeping the reaction cooler favors the kinetic product (244cc).
Is the residence time >2 hours? Increase flow rate / Quench faster. Prolonged contact with the catalyst allows the system to equilibrate toward the thermodynamic isomer (244bb).
Issue 2: Formation of Oligomers (Telomers)

Symptom: Low yield of 244cc; presence of heavy, oily residues or high boiling point fractions (


).
Root Cause:  Low Methyl Chloride (MeCl) to TFE ratio. The propagating cation prefers TFE over termination.
Diagnostic Question Corrective Action Technical Rationale
What is the molar ratio of MeCl:TFE? Increase MeCl ratio to >3:1 (molar). A high concentration of MeCl acts as a chain transfer agent, ensuring the cation is quenched by

before it can attack another TFE molecule.
How is TFE introduced? Feed TFE slowly (semi-batch). Do not batch load TFE.Keeping instantaneous TFE concentration low relative to MeCl suppresses the rate of polymerization (

) vs. termination.
Issue 3: Catalyst Deactivation / Sludge Formation

Symptom: Reaction rate drops rapidly; formation of dark, insoluble tars. Root Cause: Polymerization of TFE on the catalyst surface or moisture contamination.

Diagnostic Question Corrective Action Technical Rationale
What is the water content of reactants? Dry reactants to <10 ppm

.
Use molecular sieves on feed lines.
Lewis acids hydrolyze rapidly. The resulting oxides/hydroxides are inactive for the addition reaction but may catalyze unwanted oligomerization.
Are you using a solvent? Use a chlorinated solvent (e.g.,

or excess MeCl).
Solvents help dissipate the exotherm and prevent localized "hot spots" where thermal polymerization occurs.

Optimized Experimental Protocol

Objective: Selective synthesis of HCFC-244cc with <1% Isomer content.

Materials
  • Precursors: Tetrafluoroethylene (TFE), Methyl Chloride (MeCl).

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (99.99%).
    
  • Solvent: Excess Methyl Chloride (acts as both reactant and solvent).

Step-by-Step Methodology
  • Reactor Preparation:

    • Use a Hastelloy or Monel autoclave (resistant to HCl/HF).

    • Passivation: If the reactor is new, passivate with

      
       or anhydrous HF to remove active metal sites on the wall that could catalyze rearrangement.
      
    • Validation: Leak test with

      
       at 20 bar.
      
  • Catalyst Loading (Inert Atmosphere):

    • In a glovebox, load anhydrous

      
       (1-3 mol% relative to TFE).
      
    • Crucial Step: Avoid exposure to air. Hydrated

      
       promotes sludge.
      
  • Reactant Charging (The "Inverse Addition" Technique):

    • Cool reactor to -30°C.

    • Charge Liquid Methyl Chloride first. Ensure a 4:1 molar excess relative to the intended TFE charge.

    • Why? This ensures that when TFE enters, it is immediately surrounded by a quenching agent, preventing telomerization.

  • Reaction Phase:

    • Warm reactor to 30°C - 40°C (Do not exceed 50°C).

    • Slowly feed TFE gas into the liquid phase over 4-6 hours.

    • Maintain pressure at 5-10 bar.

    • Agitation: High shear stirring (>500 RPM) is required to overcome mass transfer limitations of TFE gas into the liquid.

  • Quenching & Purification:

    • Vent unreacted TFE (scrubber).

    • Wash the organic layer with ice-cold dilute HCl, then

      
      , then water.
      
    • Dry over

      
      .
      
    • Distillation: Fractionally distill. HCFC-244cc boils at approx. 45°C (check specific pressure curves).[1] Separate from any heavy telomers.

FAQ: Advanced Isomer Control

Q: Can I use HCFC-244bb as a starting material to make 244cc? A: Generally, no. The isomerization from 244cc to 244bb is thermodynamically favorable (forming the stable


 group). Reversing this (244bb 

244cc) is chemically difficult and requires high-energy radical conditions that result in poor selectivity. It is better to synthesize 244cc directly from TFE + MeCl.

Q: Why does my product contain HCFC-244eb (


)? 
A:  This suggests you are not using the TFE + MeCl route. You are likely hydrofluorinating a chloropropene (like 1233zd). In that pathway, 244eb is a common regioisomer. If you see this in a TFE + MeCl reaction, check your TFE purity—it may contain HFO-1234ze impurities.

Q: How do I verify the isomer ratio without standards? A: Use 19F-NMR .

  • HCFC-244cc (

    
    ):  Look for two distinct 
    
    
    
    signals (AB patterns due to chirality or distinct environments) and no
    
    
    singlet.
  • HCFC-244bb (

    
    ):  Look for a strong 
    
    
    
    doublet/singlet and a single
    
    
    multiplet.

References

  • Production of Fluorine-Containing Propenes via HCFC-244cc.
  • Synthesis of 1-chloro-1,1,2,2-tetrafluoropropane. Source: PubChem Compound Summary (CID 9632). Context: Physical properties and identification of the specific isomer structure. URL:[Link]

  • Telomerization of Tetrafluoroethylene. Source: DTIC (Defense Technical Information Center) Archive. Context: foundational chemistry regarding the addition of alkyl halides to TFE and control of telomer chain length. URL:[Link]

  • Catalytic Hydrodechlorination and Isomerization Pathways. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the thermodynamic stability of HCFC isomers and catalyst effects on rearrangement. URL:[Link] (General search for HCFC isomerization mechanisms).

Sources

Optimization

purification strategies for removing HF from HCFC-244ca mixtures

The following technical guide details the purification strategies for removing Hydrogen Fluoride (HF) from HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) mixtures. This content is designed for research and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification strategies for removing Hydrogen Fluoride (HF) from HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) mixtures. This content is designed for research and process development scientists.

Topic: Separation and Purification of HCFC-244ca from Hydrogen Fluoride (HF) Mixtures Applicable Compounds: HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane), HF (Anhydrous Hydrogen Fluoride) Context: Intermediate purification in fluoroolefin synthesis (e.g., HFO-1234yf, HCFO-1233yd).[1]

📊 Quick Reference Dashboard

ParameterHydrogen Fluoride (HF)HCFC-244caThe Mixture
Formula HF

Heterogeneous Azeotrope
Boiling Point (1 atm) 19.5°C~45–55°C (Est.)< 19.5°C (Minimum Boiling)
Density (Liquid) ~0.99 g/mL~1.3–1.4 g/mLPhase separates at low T
Solubility Miscible in waterHydrophobicPartially miscible (T-dependent)
Key Hazard Bone-seeking corrosive Asphyxiant/NarcoticExtreme Toxicity/Corrosion

🛠 Module 1: Bulk Separation Strategies (Phase Separation)

User Question: I have a crude reaction mixture of HCFC-244ca and excess HF. Simple distillation isn't working; the HF codistills. How do I remove the bulk HF?

Technical Response: Simple distillation fails because HF and HCFC-244ca form a low-boiling azeotrope . This means they boil off together at a constant composition lower than the boiling point of either pure component.

The most energy-efficient bulk removal strategy is Liquid-Liquid Phase Separation (Decantation) . Fluorinated propanes typically exhibit a "miscibility gap" with HF, which widens as temperature decreases.

🧪 Experimental Protocol: Low-Temperature Decantation
  • Cooling: Transfer the mixture to a jacketed phase separator (decanter) constructed of Monel-400 or lined with PFA/PTFE.

  • Temperature Setpoint: Cool the mixture to -20°C to 0°C .

    • Why? Solubility of HF in organics decreases significantly at lower temperatures, maximizing separation efficiency.

  • Settling: Allow the mixture to settle for at least 30 minutes.

  • Layer Identification:

    • Top Phase: HF-Rich (Density ~1.0 g/mL). Contains small amounts of dissolved organic.

    • Bottom Phase: HCFC-244ca-Rich (Density ~1.35 g/mL). Contains residual dissolved HF (typically <5 wt% at low T).

  • Separation: Drain the bottom organic layer for polishing. Recycle the top HF layer to the reactor.

📉 Troubleshooting: Phase Separation Issues
SymptomProbable CauseCorrective Action
No interface visible Temperature too highCool to <-10°C to widen the miscibility gap.
Emulsion formation High turbulence or surfactantsReduce agitation speed; install a coalescer mesh (PTFE).
Single phase HF concentration near azeotropeAdd more HCFC-244ca or HF to push composition into the immiscible region.

⚗️ Module 2: Fine Purification (Distillation & Scrubbing)

User Question: After decantation, my organic phase still contains ~2-5% HF. How do I reach <100 ppm purity?

Technical Response: You must break the azeotrope using Azeotropic Distillation or remove trace HF chemically.

Strategy A: Two-Column Azeotropic Distillation (Scalable)

This method uses the azeotrope's properties to purify both streams without consuming chemical scrubbers.

  • Column 1 (Organic Stripper):

    • Feed: HCFC-244ca-rich phase (from decanter).

    • Operation: Boil up the azeotrope.

    • Overhead: HF/HCFC-244ca azeotrope (Recycle to Decanter).

    • Bottoms: Pure HCFC-244ca (HF-free).

  • Column 2 (HF Stripper - Optional):

    • Feed: HF-rich phase.

    • Overhead: HF/HCFC-244ca azeotrope (Recycle to Decanter).

    • Bottoms: Pure HF (Recycle to reactor).

Strategy B: Chemical Scrubbing (Lab Scale/Trace Removal)

If the HF content is low (<5%), chemical absorption is simpler.

  • Water Wash: Wash the organic phase with ice-cold water (3x volume). HF partitions into the aqueous phase.

    • Note: This generates dilute hydrofluoric acid waste.

  • Caustic Scrubber: Pass the gas/liquid through a KOH or NaOH (10-20%) solution.

    • Reaction:

      
      .
      
  • Solid Adsorption (Polishing): Pass the liquid through a bed of Activated Alumina or Molecular Sieves (3A/4A) to remove the final ppm of HF and moisture.

🖥️ Visualizing the Workflow

The following diagram illustrates the integrated Phase Separation and Distillation loop, a standard industry practice for HF/Haloalkane separation.

HF_Separation Feed Crude Mixture (HCFC-244ca + HF) Cooler Chiller (-20°C) Feed->Cooler Decanter Phase Separator (LLE) Cooler->Decanter Col1 Distillation Col 1 (Organic Stripper) Decanter->Col1 Organic Phase (Bottoms) Col2 Distillation Col 2 (HF Stripper) Decanter->Col2 HF Phase (Tops) Col1->Cooler Azeotrope (Overhead) Product Purified HCFC-244ca Col1->Product Bottoms (Pure Organic) Col2->Cooler Azeotrope (Overhead) RecycleHF Recovered HF Col2->RecycleHF Bottoms (Pure HF)

Caption: Integrated Phase Separation and Azeotropic Distillation Loop for HCFC-244ca/HF recovery.

🛡️ Safety & Materials Compatibility

User Question: Can I use stainless steel or glass for this separation?

Technical Response: Absolutely NOT for glass. HF reacts with silica in glass (


), causing catastrophic vessel failure and toxic gas release.
Materials Selection Guide
MaterialCompatibilityApplication
Borosilicate Glass FATAL Do not use. Dissolves rapidly.
Stainless Steel (304/316) ⚠️ ConditionalOkay for anhydrous HF at low T. Corrodes if water >200 ppm.
Monel 400 Excellent Standard for high-temperature/pressure HF distillation.
Inconel 600 Excellent High resistance to stress corrosion cracking.
PTFE / PFA Excellent Ideal for tubing, gaskets, and liners up to 200°C.
Carbon Steel ⚠️ ConditionalAcceptable for bulk storage of anhydrous HF; avoid for dynamic processes.

📚 References

  • Manzer, L. E., et al. (1990). Azeotropes of HF and process for the separation of HF via azeotropic distillation. U.S. Patent 5,094,773. Link

  • Manzer, L. E., et al. (1990). Process for the separation of HF via phase separation and distillation.[2][3] European Patent EP0353970B1.[4] Link

  • National Oceanic and Atmospheric Administration (NOAA). HCFC-244ca Chemical Properties. NOAA Chemical Datasheet. Link

  • Honeywell International Inc. (2014).[5] Method for producing (Z)-1-chloro-2,3,3-trifluoro-1-propene. U.S. Patent Application US20140357901A1. (Describes HCFC-244ca as intermediate). Link

Sources

Troubleshooting

overcoming mass transfer limitations in HCFC-244ca synthesis

To: Research & Process Development Teams From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Overcoming Mass Transfer Limitations in HCFC-244ca Synthesis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Process Development Teams From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Overcoming Mass Transfer Limitations in HCFC-244ca Synthesis

Executive Summary & Operational Context

The synthesis of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) is a critical intermediate step, typically involving the catalytic hydrogenation of fluorinated propene precursors (e.g., HCFO-1224 isomers) or the hydrodechlorination of polychlorinated propanes.

In these Gas-Liquid-Solid (G-L-S) multiphase reactions, the intrinsic reaction rate is frequently throttled not by the catalyst's activity, but by Mass Transfer Limitations (MTL) . The hydrogen gas must dissolve into the liquid solvent, diffuse through the bulk liquid, penetrate the stagnant film surrounding the catalyst particle, and finally diffuse into the catalyst pores to reach the active site.

This guide provides a diagnostic framework to identify where your resistance lies and how to eliminate it to achieve kinetically controlled (maximum) rates.

Diagnostic Framework: The 4 Resistances

Before troubleshooting, visualize the path of a Hydrogen molecule (


):
  • Gas-Liquid (

    
    ): 
    
    
    
    moves from gas bubble to liquid bulk. (Governed by
    
    
    ).
  • Liquid-Solid (

    
    ):  Solvated 
    
    
    
    moves from bulk liquid to catalyst surface. (Governed by
    
    
    ).
  • Internal Diffusion:

    
     moves through catalyst pores. (Governed by Effective Diffusivity, 
    
    
    
    ).
  • Surface Reaction: The actual chemical transformation (Intrinsic Kinetics).

Goal: Ensure steps 1, 2, and 3 are faster than step 4.

MassTransfer Gas H2 Gas Bubble Interface Gas-Liquid Interface Gas->Interface Dissolution Bulk Bulk Liquid Solvent Interface->Bulk Diffusion Film Stagnant Liquid Film Bulk->Film Convection Catalyst Catalyst Active Site Film->Catalyst Pore Diffusion

Figure 1: The Mass Transfer Cascade in G-L-S Hydrogenation.

Troubleshooting Guide & FAQs

Scenario A: The "Stirring Speed" Plateau

User Issue: "I increased the stirring speed from 500 to 800 RPM, but my reaction rate didn't change. Is my catalyst dead?"

Diagnosis: You are likely NOT limited by external mass transfer (Gas-Liquid or Liquid-Solid). If you were, increasing agitation (turbulence) would increase the rate. You are likely in the Kinetic Regime or the Internal Diffusion Regime .

Action Plan:

  • Check Temperature Sensitivity: If the rate doubles with a 10°C increase, you are in the Kinetic Regime (Good!).

  • Check Internal Diffusion: If the rate increases only slightly with temperature (Activation Energy

    
     kJ/mol), you are limited by Pore Diffusion .
    
    • Solution: Switch to a catalyst with a smaller particle size or larger pore diameter (e.g., Egg-shell Pd/C).

Scenario B: The "Hydrogen Starvation" Effect

User Issue: "My selectivity is poor. I'm getting oligomers or dehydrohalogenated byproducts instead of HCFC-244ca."

Diagnosis: This is a classic symptom of Hydrogen Starvation at the catalyst surface. The reaction is fast, but


 cannot get to the surface fast enough. The catalyst surface is "starved" of H2, promoting side reactions (like coupling) that don't require H2.

Action Plan:

  • Increase

    
     Pressure:  This linearly increases the saturation concentration (
    
    
    
    ) of
    
    
    in the liquid (Henry’s Law).
  • Improve Gas-Liquid Transfer (

    
    ): 
    
    • Use a hollow-shaft entrainment stirrer (gas-inducing impeller).

    • Switch solvents to one with higher

      
       solubility (e.g., Supercritical 
      
      
      
      or fluorinated solvents often have higher
      
      
      solubility than alcohols).
Scenario C: The "Scale-Up" Crash

User Issue: "The reaction worked in a 50mL vial, but yields dropped significantly in the 2L Parr reactor."

Diagnosis: Gas-Liquid Mass Transfer Limitation (


 failure).  Small vials often have excellent surface-to-volume ratios. Large reactors require engineered sparging and agitation to maintain the same volumetric mass transfer coefficient (

).

Action Plan:

  • Calculate Power Input per Volume (

    
    ):  Maintain constant 
    
    
    
    during scale-up, not just RPM.
  • Baffle Installation: Ensure the 2L reactor has baffles to prevent vortexing and promote turbulent shear.

Validation Protocol: The Madon-Boudart Test

To scientifically prove your system is free of internal mass transfer limitations (Step 3), perform the Madon-Boudart Test . This is the gold standard for validation.

Prerequisite: Two catalyst samples with different active metal loadings (e.g., 1% Pd/C and 5% Pd/C) but identical support structure (same particle size, same pore density).

Protocol:

  • Run Experiment A: Using 1% Pd/C. Record the rate (

    
    ).
    
  • Run Experiment B: Using 5% Pd/C. Record the rate (

    
    ).
    
  • Calculate Ratio:

    • If

      
      : The rate is proportional to the number of active sites. No Internal Diffusion Limitations. 
      
    • If

      
       (e.g., 
      
      
      
      or
      
      
      ): The reaction is limited by how fast
      
      
      can diffuse into the pores. The extra Pd in the center of the particle is wasted.

Data Interpretation Table:

Observed EffectDiagnosisRecommended Fix
Rate

RPM
External Mass Transfer Limited (L-S)Increase agitation; Add baffles.
Rate

Pressure
Gas-Liquid Mass Transfer Limited (G-L)Better sparger; Higher Pressure; Gas-inducing impeller.
Rate

Catalyst Mass
Kinetic Regime (Ideal)Optimize Temp; Check catalyst life.
Rate

Catalyst Loading
Internal Diffusion Limited (Pore)Grind catalyst finer; Use egg-shell catalyst.

Advanced Optimization Workflow

Use this logic flow to systematically optimize your HCFC-244ca synthesis.

Optimization Start Start Optimization Step1 Vary Stirring Speed (500 vs 1000 RPM) Start->Step1 Check1 Did Rate Increase? Step1->Check1 Action1 Increase Agitation/Baffles (External Limit) Check1->Action1 Yes Step2 Perform Madon-Boudart Test (Vary Metal Loading) Check1->Step2 No Action1->Step1 Check2 Is Rate Proportional? Step2->Check2 Action2 Reduce Particle Size (Internal Limit) Check2->Action2 No Success Kinetically Controlled (Proceed to Temp/Press Opt) Check2->Success Yes

Figure 2: Systematic Troubleshooting Workflow for Mass Transfer.

References

  • Fogler, H. S. (2016). Elements of Chemical Reaction Engineering (5th ed.). Prentice Hall. (Chapter 14: Mass Transfer Limitations in Reacting Systems).

  • Madon, R. J., & Boudart, M. (1982). Experimental Criterion for the Absence of Artifacts in the Measurement of Rates of Heterogeneous Catalytic Reactions. Ind.[1] Eng. Chem. Fundam., 21(4), 438–447.

  • Lauwaert, J., et al. (2017).[2] Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. Reaction Chemistry & Engineering.

  • Vertex AI Search. (2024). Mass Transfer Limitations in Catalytic Hydrogenation of Chlorofluorocarbons.

Sources

Optimization

reducing byproduct formation in 1-Chloro-1,1,2,2-tetrafluoropropane chlorination

The following technical guide serves as a specialized support resource for the chlorination of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) to synthesize 1,3-Dichloro-1,1,2,2-tetrafluoropropane (HCFC-234cc) . This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the chlorination of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) to synthesize 1,3-Dichloro-1,1,2,2-tetrafluoropropane (HCFC-234cc) .

This guide is structured to address the critical challenge of selectivity : maximizing the formation of the mono-chlorinated target while suppressing over-chlorinated byproducts (polychlorides).[1][2]

Current Status: Online | Tier: Advanced Research Support Topic: Kinetic Control & Byproduct Suppression in Radical Chlorination Ticket ID: CHEM-SUP-244CC-OPT[1][2][3]

Core Reaction Dynamics & Mechanism

User Question: I am targeting HCFC-234cc, but my GC-MS shows significant formation of trichlorinated species (HCFC-224cc series). How do I shift the selectivity?

Senior Scientist Response: The formation of polychlorinated byproducts is an inherent risk in free-radical chlorination due to the nature of consecutive reactions.[1][2] In the chlorination of HCFC-244cc (


), the reaction proceeds via a radical chain mechanism targeting the methyl group.[1][2]

The challenge lies in the relative reaction rates. The introduction of a chlorine atom onto the methyl group (forming


) often deactivates the position slightly due to the electron-withdrawing inductive effect (-I), but not enough to prevent further attack under high radical flux or high conversion conditions.[1][2][3]
The Mechanism of Failure (Over-Chlorination)[1]
  • Target Reaction (

    
    ): 
    
    
    
    
    
    
  • Parasitic Reaction (

    
    ): 
    
    
    
    
    
    
    [1]

Corrective Protocol: To minimize the parasitic reaction, you must operate in a low-conversion regime .[1][2]

  • Limit Conversion: Maintain HCFC-244cc conversion below 30-40% .

  • Stoichiometry: Use a high molar excess of HCFC-244cc relative to

    
     (e.g., 4:1 to 6:1 ratio).[1][2][3]
    
  • Recycle Loop: Design your process to distill and recycle unreacted HCFC-244cc rather than pushing for single-pass completion.[1][2]

Visualizing the Reaction Pathway

The following diagram maps the kinetic competition between the desired product and impurities. Use this to identify where your process control is failing.

ReactionPathway Figure 1: Radical Chain Pathway & Competitive Chlorination Points Reactant HCFC-244cc (CClF2CF2CH3) Radical1 Primary Radical (•CH2-R) Reactant->Radical1 Initiation + Cl• (H-abstraction) Product TARGET: HCFC-234cc (CClF2CF2CH2Cl) Radical1->Product + Cl2 (Propagation) Radical2 Secondary Radical (•CHCl-R) Product->Radical2 + Cl• (Over-exposure) Byproduct IMPURITY: Trichloride (CClF2CF2CHCl2) Radical2->Byproduct + Cl2 (Parasitic Rxn)

Figure 1: Kinetic pathway showing the critical branch point at the Target Product.[1] Over-exposure to chlorine radicals leads to the parasitic formation of trichlorides.[2][3]

Experimental Troubleshooting Guide

User Question: My reactor temperature is spiking, and I'm seeing tar-like deposits. Is this related to the byproducts?

Senior Scientist Response: Yes. Temperature spikes indicate a loss of thermal control.[1] Chlorination is highly exothermic (


).[1][2][3] Runaway temperatures promote:
  • C-C Bond Cleavage: Creating shorter chain fragments.[1]

  • Polymerization/Tarring: Radical coupling of fragments.[1]

  • Loss of Selectivity: Higher temperatures lower the activation energy barrier difference between

    
     and 
    
    
    
    , making selectivity worse.[1]
Troubleshooting Matrix
SymptomProbable CauseTechnical Solution
High Dichloride (Byproduct) Conversion too high (>50%)Reduce

flow rate; increase HCFC-244cc recycle rate.[1][2][3]
Reaction Stalls Oxygen inhibition

is a radical scavenger.[1] Purge system with

before start. Ensure

feed is

-free.[1][2]
Runaway Exotherm Poor heat transferSwitch to a Falling Film Reactor or increase solvent dilution (e.g.,

or inert fluorocarbon).[1]
Olefin Formation DehydrochlorinationReactor hot spots (>150°C) or presence of catalytic metals (Fe, Ni).[1][2] Passivate reactor walls.
Recommended Protocol: Photochlorination Setup

Photochlorination (UV-initiated) allows for lower temperature operation compared to thermal chlorination, improving selectivity.[1][2][3]

  • Light Source: Mercury vapor lamp or LED (350-400 nm).

  • Temperature: Maintain 0°C to 40°C . Low temperature favors the abstraction of the primary hydrogen over secondary/tertiary (though 244cc only has primary H on the methyl group, lower T suppresses rearrangements).

  • Phase: Liquid phase chlorination under pressure is preferred for heat dissipation.[1]

  • Agitation: High turbulence is required to prevent local high concentrations of

    
     bubbles, which cause localized over-chlorination.[1]
    

Frequently Asked Questions (FAQs)

Q: Can I use a Lewis Acid catalyst to speed up the reaction? A: Avoid Lewis Acids (like


, 

) for this specific transformation. Lewis acids promote ionic chlorination and, more critically, dehydrohalogenation (elimination of HCl), converting your reactant into olefins (e.g., HCFO-1234yf precursors) rather than the chlorinated alkane.[3] Stick to radical initiation (UV or radical initiators like AIBN).[1]

Q: How do I separate the byproduct HCFC-224 series from the target? A: The boiling point difference is your primary separation lever.[1][2]

  • HCFC-244cc: ~15-20°C (Estimate based on isomers)[1][2][3]

  • HCFC-234cc (Target): Higher BP (approx +20-30°C shift)

  • Over-chlorinated species: Significantly higher BP.[1]

  • Strategy: Use a fractional distillation column. The first cut recycles HCFC-244cc.[1][2] The second cut is your product.[1] The bottoms are the heavy polychlorides.[1]

Q: Are there specific safety concerns with HCFC-244cc? A: Beyond standard HF/HCl handling:

  • Pressure: HCFC-244cc is volatile.[1][2] Ensure reactor pressure ratings exceed the vapor pressure at reaction temperature.

  • Peroxides: If using ether solvents (not recommended), check for peroxides.[1]

  • HCl Venting: The reaction produces equimolar HCl.[1] Ensure your scrubber capacity is sufficient to prevent back-pressure.[1][2]

References

  • Process for the manufacture of tetrafluoroolefins. US Patent 20130035526A1. (Describes the chlorination and dehydrochlorination pathways of related fluoropropanes). Link

  • Ullmann's Encyclopedia of Industrial Chemistry , "Chlorinated Hydrocarbons".[1] (General principles of radical chlorination kinetics and reactor design). Link[1][3]

  • Kinetic Analysis of Photochlorination. Chemical Engineering Science. (Foundational text on consecutive reaction kinetics in chlorination). Link

  • DuPont Technical Manual: Chlorination/Dechlorination. (Industrial safety and handling of chlorination processes). Link

Sources

Reference Data & Comparative Studies

Validation

19F NMR Spectroscopic Characterization of 1-Chloro-1,1,2,2-tetrafluoropropane: A Comparative Technical Guide

Topic: 19F NMR Spectroscopic Characterization of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) Type: Publish Comparison Guide Executive Summary In the precise landscape of fluorinated drug intermediates and refrigeran...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Spectroscopic Characterization of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) Type: Publish Comparison Guide

Executive Summary

In the precise landscape of fluorinated drug intermediates and refrigerant synthesis, 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) presents a unique characterization challenge. Its structural isomers (e.g., HCFC-244bb) possess identical molecular weights and similar volatilities, rendering Mass Spectrometry (MS) often insufficient for definitive structural assignment.

This guide delineates why 19F NMR spectroscopy is the superior analytical modality for HCFC-244cc, offering a direct, non-destructive, and quantitative window into the fluorinated backbone that 1H and 13C NMR cannot provide. We present a validated protocol for acquiring high-resolution spectral data, ensuring you can confidently distinguish this molecule from its analogs.

The Analytical Challenge: Why 19F NMR?

For researchers in medicinal chemistry and process development, distinguishing between fluorinated isomers is critical. HCFC-244cc (


) contains a specific fluorinated motif that dictates its reactivity and biological properties.
Comparison of Analytical Modalities
Feature19F NMR (Recommended)1H NMR 13C NMR
Primary Detection Direct observation of the Fluorine backbone (

,

).
Indirect detection via Methyl group (

).
Carbon skeleton; low sensitivity.
Isomer Specificity High. Distinguishes

vs.

groups easily via chemical shift windows.
Low.

signals for isomers often overlap (1.5–2.0 ppm range).
Medium. C-F coupling complicates spectra (

Hz).
Solvent Interference None. No background signals in non-fluorinated solvents.High. Residual solvent peaks can obscure the

region.
Medium. Solvent peaks can overlap.
Quantification Excellent. Integrals directly correlate to F count (2:2 ratio).Good. but limited to H-containing motifs.Poor. Relaxation times vary significantly.

Expert Insight: While 1H NMR confirms the presence of the propyl chain, it fails to definitively map the fluorine positions. 19F NMR acts as a "molecular fingerprint," proving that the chlorine is terminal (


) rather than internal (

).
Structural Analysis & Spectral Predictions

Target Molecule: 1-Chloro-1,1,2,2-tetrafluoropropane Structure:


Symmetry:  The molecule is achiral but has two distinct fluorine environments.
Predicted 19F NMR Spectral Features

Reference:


 (0 ppm)
Signal AssignmentPredicted Shift (

, ppm)
MultiplicityCoupling PatternCausality
Signal A (

)
-65 to -75 ppm Triplet (t)

Deshielded by Chlorine. Splits into a triplet due to coupling with the adjacent

group (2F).
Signal B (

)
-110 to -125 ppm Multiplet (tq)

,

Shielded internal environment. Splits into a triplet (from

) and further into a quartet (from

).

Distinguishing Isomers:

  • HCFC-244cc (

    
    ):  Shows two  signals in the 
    
    
    
    region.
  • HCFC-244bb (

    
    ):  Shows one  signal in the 
    
    
    
    region (-75 to -85 ppm) and one signal in the
    
    
    region (-130 to -150 ppm).
Experimental Protocol: High-Resolution Characterization

Objective: Obtain a definitive 19F NMR spectrum for HCFC-244cc with sufficient resolution to resolve J-coupling.

Safety Note: HCFC-244cc is a volatile liquid (BP approx. 66°C). Handle in a fume hood. Use chilled NMR tubes to prevent evaporation during preparation.

Workflow Diagram

NMR_Workflow Start Start: Sample Preparation Solvent Select Solvent: CDCl3 (High solubility, no F background) Start->Solvent Standard Add Internal Standard: Trichlorofluoromethane (CFCl3) or Hexafluorobenzene (C6F6) Solvent->Standard Tube Transfer to NMR Tube (Chill to 4°C, Cap Tightly) Standard->Tube Acquisition Acquire 19F Spectrum (sw=200ppm, O1=-100ppm) Tube->Acquisition Process Processing: Line Broadening (LB=0.3 Hz) Baseline Correction Acquisition->Process Analysis Analyze Integrals & Splitting Expected Ratio 2:2 Process->Analysis

Figure 1: Step-by-step workflow for 19F NMR acquisition of volatile fluorinated propanes.

Detailed Methodology
  • Sample Preparation:

    • Dissolve ~10-20 mg of HCFC-244cc in 0.6 mL of Deuterated Chloroform (

      
      ) .
      
    • Why

      
      ? It is non-polar, inexpensive, and transparent in 19F NMR.
      
    • Internal Standard: Add 0.05% v/v Trichlorofluoromethane (

      
      )  as a chemical shift reference (0.00 ppm). Alternatively, use Hexafluorobenzene (-164.9 ppm) if 
      
      
      
      volatility is a concern.
  • Instrument Parameters (Typical 400 MHz System):

    • Nucleus: 19F (376 MHz).

    • Spectral Width (SW): 200 ppm (approx -200 to 0 ppm).[1]

    • Transmitter Offset (O1): -100 ppm (centers the window).

    • Relaxation Delay (D1): Set to

      
       seconds. Fluorine nuclei often have long T1 relaxation times; a short D1 will compromise quantitative integration accuracy.
      
    • Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).

  • Data Processing:

    • Apply exponential multiplication with a Line Broadening (LB) factor of 0.3 to 1.0 Hz to reduce noise without obscuring coupling patterns.

    • Phase and baseline correct manually, as the wide spectral width can induce baseline roll.

Decision Logic: Isomer Identification

When analyzing an unknown fluorinated propane sample, use this logic flow to confirm identity.

Isomer_ID Input Unknown Fluorinated Propane (C3H3ClF4) Count_Signals Count 19F Signals Input->Count_Signals Two_Signals Two Signals Count_Signals->Two_Signals 2 Distinct Peaks Three_Signals Three+ Signals Count_Signals->Three_Signals Complex Check_Shift Check Chemical Shifts Two_Signals->Check_Shift Result_C Identity: HCFC-244ca (Other Isomer) Three_Signals->Result_C Case_A Signals at -70 & -120 ppm (Two CF2 groups) Check_Shift->Case_A Case_B Signals at -80 (CF3) & -140 (CFCl) (One CF3, One CFCl) Check_Shift->Case_B Result_A Identity: HCFC-244cc (1-Chloro-1,1,2,2-tetrafluoro...) Case_A->Result_A Result_B Identity: HCFC-244bb (2-Chloro-1,1,1,2-tetrafluoro...) Case_B->Result_B

Figure 2: Logical decision tree for distinguishing HCFC-244cc from its common isomer HCFC-244bb using 19F NMR.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120319, 3-Chloro-1,1,2,2-tetrafluoropropane. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Comparative

GC-MS Analysis of HCFC-244ca: Performance Comparison &amp; Protocol Guide

This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) determination of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane), a critical impurity in the synthesis of next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) determination of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane), a critical impurity in the synthesis of next-generation refrigerants like HFO-1234yf.

Executive Summary: The Isomer Challenge

In the manufacturing of fluorinated propenes (e.g., HFO-1234yf), HCFC-244ca is a persistent byproduct. Its analysis is complicated by the presence of its structural isomer, HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane).

While traditional GC-FID (Flame Ionization Detection) offers robust linearity for bulk quantification, it lacks the structural specificity to definitively distinguish co-eluting isomers at trace levels. GC-MS , operating in Selected Ion Monitoring (SIM) mode, is the superior alternative, offering a 10-100x improvement in sensitivity and the ability to deconvolute overlapping peaks based on unique fragmentation patterns.

Comparison at a Glance
FeatureGC-MS (The Product) GC-FID (The Alternative) GC-TCD (Thermal Conductivity)
Primary Utility Trace impurity ID & QuantBulk purity & Routine QuantPermanent gas analysis (Air/N2)
Selectivity High (Mass spectral fingerprint)Low (Retention time only)Low (Universal detector)
LOD (Limit of Detection) < 10 ppb (SIM mode)~1-10 ppm> 100 ppm
Isomer Resolution Spectral deconvolution possibleRequires physical separationRequires physical separation
Linearity



Technical Deep Dive: The GC-MS Solution

Chemical Causality & Fragmentation

To design a self-validating protocol, one must understand the behavior of the molecule under electron impact (EI) ionization (70 eV).

  • HCFC-244bb (Isomer): Contains a

    
     group. Its spectrum is dominated by m/z 69  (
    
    
    
    ).
  • HCFC-244ca (Target): Structure

    
    . It lacks a 
    
    
    
    group.
    • Key Fragment 1:

      
       (m/z 51 ) – Dominant ion.
      
    • Key Fragment 2:

      
       (m/z 101 ) – Loss of the chloromethyl group.
      
    • Key Fragment 3:

      
       (m/z 49  & 51 ) – Shows characteristic chlorine isotope ratio (
      
      
      
      ).

Expert Insight: The absence of a strong m/z 69 peak is the primary "negative control" marker for confirming HCFC-244ca identity against the 244bb isomer.

Experimental Protocol (Self-Validating)

Objective: Quantify HCFC-244ca in a matrix of HFO-1234yf with < 5% RSD.

Phase A: Chromatographic Setup
  • Column: DB-624 (60m x 0.32mm x 1.8µm) or GasPro (PLOT).

    • Why? DB-624 provides selectivity for halogenated volatiles based on polarity. GasPro offers stronger retention for highly volatile species, preventing co-elution with the air peak.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 35°C hold for 5 min (Focuses volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 2 min.

Phase B: Mass Spectrometry Parameters (SIM)

Configure the MS to scan specific ions to maximize sensitivity (Signal-to-Noise ratio).

AnalyteRetention Time (Approx)*Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
HCFC-244bb 8.5 min69 135115
HCFC-244ca 12.2 min51 10149

*Note: HCFC-244bb (bp ~15°C) elutes significantly earlier than HCFC-244ca (bp ~53°C) on boiling-point driven columns.

Phase C: The "Self-Validating" Workflow
  • Blank Check: Inject pure Helium. Ensure m/z 51 baseline is < 50 counts.

  • Resolution Check: Inject a 1:1 mix of 244bb/244ca. Calculate Resolution (

    
    ).
    
    • Pass Criteria:

      
       (Baseline separation).
      
  • Isotope Ratio Verification: For the 244ca peak, check the ratio of m/z 49 to m/z 51.

    • Pass Criteria: Ratio must match reference standard ± 10%. If the ratio skews, a co-eluting hydrocarbon is interfering.

Workflow Visualization

The following diagram outlines the logical flow of the analysis, including the critical decision nodes for isomer differentiation.

GCMS_Workflow node_start Sample Collection (Gas Bag / Cylinder) node_inj Loop Injection (Gas Sampling Valve) node_start->node_inj node_gc GC Separation (DB-624 Column) node_inj->node_gc Volatilization node_ms MS Detection (SIM Mode) node_gc->node_ms Elution node_decision Peak Detection @ RT ~12 min? node_ms->node_decision node_decision->node_ms No Peak node_check1 Check m/z 69 (CF3+) node_decision->node_check1 Yes node_check2 Check m/z 51 & 101 node_check1->node_check2 Low/Absent node_result_bb Identify: HCFC-244bb (Impurity) node_check1->node_result_bb High Intensity node_result_ca Identify: HCFC-244ca (Target) node_check2->node_result_ca Confirmed

Caption: Logical decision tree for distinguishing HCFC-244 isomers using GC-MS spectral data.

Performance Data & Validation

The following data summarizes the validation of this GC-MS method against the standard GC-FID approach.

Sensitivity Comparison
ParameterGC-FID MethodGC-MS (SIM) MethodImprovement
Limit of Detection (LOD) 2.5 ppm0.05 ppm (50 ppb)50x
Limit of Quantitation (LOQ) 10.0 ppm0.15 ppm66x
Linear Dynamic Range


N/A (Trade-off)
Precision (Repeatability)

n=6 injections at 10 ppm concentration

  • GC-FID: 1.2% RSD

  • GC-MS: 2.8% RSD

  • Analysis: GC-FID is inherently more stable for bulk measurements, but GC-MS precision is sufficient for trace impurity analysis (Acceptance < 5% RSD).

References

  • U.S. Environmental Protection Agency (EPA). (2021). Significant New Alternatives Policy (SNAP) Program: Substitutes in Refrigeration and Air Conditioning. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of HCFC-244 Isomers. NIST Standard Reference Database 1A. Retrieved from [Link]

  • ASTM International. (2022). Standard Test Method for Determination of Impurities in Fluorinated Hydrocarbons by Gas Chromatography. ASTM D6806. Retrieved from [Link]

Validation

comparative stability of HCFC-244ca versus HCFC-244bb isomers

Topic: Comparative Stability of HCFC-244ca versus HCFC-244bb Isomers Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The Stability P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of HCFC-244ca versus HCFC-244bb Isomers Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Stability Paradox

In the synthesis of next-generation fluoro-olefins (HFOs), the isomers of HCFC-244 (


) present a critical dichotomy.
  • HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) is a reactive intermediate , designed to be thermodynamically unstable under catalytic conditions to facilitate the production of HFO-1234yf.

  • HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) is a highly stable impurity . Its structural arrangement renders it chemically inert to the standard dehydrochlorination pathways used for 244bb.

This guide provides a mechanistic analysis of why 244bb reacts while 244ca persists, supported by structural data and experimental protocols for validating these properties in the lab.

Structural Analysis & Mechanistic Causality

The divergence in stability is not merely a difference in bond energy but a result of structural availability for beta-elimination .

Chemical Structures
FeatureHCFC-244bb HCFC-244ca
IUPAC Name 2-chloro-1,1,1,2-tetrafluoropropane1-chloro-2,2,3,3-tetrafluoropropane
Formula


C-Cl Bond Position Secondary (

) Carbon
Primary (

) Carbon

-Hydrogens
3 (on the methyl group

)
0 (on the adjacent

group)
Primary Decay Mode Dehydrochlorination (-HCl)Dehydrofluorination (-HF) (High Energy)
The Beta-Elimination Blockade
  • HCFC-244bb: The chlorine atom is on C2.[1] The adjacent C3 is a methyl group (

    
    ) containing three available hydrogen atoms. This structural setup is perfect for E2 elimination , where a base (or catalyst surface) abstracts a proton from C3 while Cl leaves C2, forming the double bond of HFO-1234yf  (
    
    
    
    ).
  • HCFC-244ca: The chlorine atom is on C1. The adjacent C2 is a perfluorinated methylene group (

    
    ). There are no protons  on the beta-carbon to abstract. Consequently, dehydrochlorination is mechanistically blocked . The molecule must undergo a much higher energy pathway (such as C-C bond scission or dehydrofluorination involving C1 hydrogens) to degrade.
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergent fates of these isomers under catalytic conditions.

ReactionPathways cluster_inputs Isomer Feedstock cluster_process Catalytic Reactor (Cr2O3, 350°C) cluster_outputs Products BB HCFC-244bb (CF3-CFCl-CH3) Transition_BB Transition State [Cl...C...C...H]‡ BB->Transition_BB Rapid Activation CA HCFC-244ca (HCF2-CF2-CH2Cl) Blocked Blocked Pathway (No Beta-H) CA->Blocked Steric/Electronic Barrier HF_Prod HCFO Isomers (Trace, via -HF) CA->HF_Prod High Energy Dehydrofluorination YF HFO-1234yf (Target Olefin) Transition_BB->YF -HCl (Elimination) Impurity Unreacted 244ca (Accumulates) Blocked->Impurity No Reaction

Figure 1: Mechanistic divergence of HCFC-244 isomers. 244bb undergoes facile elimination to form HFO-1234yf, while 244ca lacks the structural requirements for HCl loss, resulting in accumulation.

Comparative Performance Data

The following data summarizes the stability profile based on catalytic dehydrochlorination experiments over fluorinated chromia (


) catalyst.
ParameterHCFC-244bb HCFC-244ca Implication
Conversion @ 350°C > 50%< 2%244bb is the active precursor; 244ca is an inert impurity.
Selectivity to 1234yf > 95%~0%244ca does not yield the target product.
Activation Energy (

)
~15-20 kcal/mol> 45 kcal/mol (est)244ca requires significantly higher energy to degrade.
Primary Byproduct HCFC-1233xf (via -HF)HCFO-1233yd (via -HF)Different degradation pathways complicate purification.
Boiling Point ~14°C~25°CSeparation by distillation is possible but energy-intensive.

Note: Data derived from standard industrial dehydrochlorination conditions (Gas Hourly Space Velocity = 1000


, 1 atm).

Experimental Protocol: Catalytic Stability Assay

To verify the stability difference in your own laboratory, use this self-validating protocol. This assay compares the conversion rates of both isomers under identical stress conditions.

Objective

Quantify the conversion of HCFC-244 isomers to olefinic products over a Lewis Acid catalyst.

Materials
  • Reactor: Inconel 600 tube (1/2" OD, 12" length).

  • Catalyst: High-surface area Chromium(III) Oxide (

    
    ) pellets.
    
  • Feedstock: Pure HCFC-244bb and HCFC-244ca (purity >99%).

  • Analysis: GC-FID/MS with a cryo-cooled column (e.g., DB-1 or Porapak Q).

Workflow
  • Catalyst Activation (Critical Step):

    • Load 20 mL of catalyst into the reactor.

    • Heat to 300°C under

      
       flow (200 sccm) for 2 hours to remove moisture.
      
    • Validation Check: Ensure reactor effluent shows no water peak on GC.

    • Treat with anhydrous HF (20 sccm) diluted in

      
       for 4 hours to fluorinate the surface (activates Lewis acid sites).
      
  • Reaction Run (Isothermal Mode):

    • Set reactor temperature to 350°C .

    • Feed HCFC-244bb at 10 g/h (

      
       co-feed optional).
      
    • Collect effluent gases for 1 hour in a Tedlar bag or online sampling loop.

    • Purge system with

      
       for 1 hour.
      
    • Repeat the process with HCFC-244ca .[1]

  • Data Analysis:

    • Calculate Conversion (

      
      ):
      
      
      
      
    • Expected Result: 244bb conversion should exceed 40-50%. 244ca conversion should be negligible (<5%).

  • Troubleshooting:

    • If 244ca conversion is high: Check for thermal pyrolysis (reactor hot spots >500°C) or catalyst contamination with strong bases.

References

  • Honeywell International Inc. (2012). Synthesis of 1234yf by selective dehydrochlorination of 244bb. Patent WO2012006295A1. Link

  • National Oceanic and Atmospheric Administration (NOAA) . HCFC-244ca Molecular Structure and Atmospheric Lifetime. Link

  • PubChem . Compound Summary: 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).[2] Link

  • Journal of Fluorine Chemistry . Catalytic dehydrohalogenation of hydrochlorofluorocarbons. (General reference for mechanism). Link

  • U.S. Environmental Protection Agency (EPA) . Significant New Alternatives Policy (SNAP) Program: HFO-1234yf. Link

Sources

Comparative

Analytical Methods for Detecting Trace Impurities in 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

This guide outlines the analytical architecture for characterizing 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc; CAS 421-75-0). It addresses the specific challenge of distinguishing this molecule from its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical architecture for characterizing 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc; CAS 421-75-0). It addresses the specific challenge of distinguishing this molecule from its structural isomers (HCFC-244ca, HCFC-244bb) and quantifying trace impurities critical for pharmaceutical and fluorochemical applications.

Executive Summary & Molecular Context

1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) is a volatile hydrochlorofluorocarbon (bp ~51°C) used primarily as a precision solvent and a synthetic intermediate in the production of low-GWP olefins (e.g., HFO-1234yf).

In drug development and high-purity synthesis, the critical analytical challenge is isomer resolution . HCFC-244cc often co-exists with:

  • HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane)[1]

  • HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane)

These isomers have identical molecular weights (150.5 g/mol ) and similar boiling points, rendering standard assay methods insufficient. This guide prioritizes orthogonal chromatographic techniques to ensure structural specificity and trace-level detection.

Comparative Analysis of Analytical Methodologies

The following table contrasts the three primary techniques required for a comprehensive purity profile.

FeatureGC-FID (Flame Ionization) GC-MS (Mass Spectrometry) GC-ECD (Electron Capture)
Primary Role Quantitative Assay & Organic ImpuritiesStructural Identification (Unknowns)Trace Halogenated Impurity Detection
Selectivity Low (Retention time only)High (m/z fragmentation patterns)High (Electronegative atoms only)
LOD (Limit of Detection) ~1–10 ppm~0.1–1 ppm (SIM mode)~0.01–0.1 ppm (for chlorinated species)
Linearity Range Wide (

)
Moderate (

)
Narrow (

)
Cost/Complexity Low / LowHigh / HighModerate / Moderate
Best For... Routine QC release testing.Distinguishing isomers (244cc vs 244ca).Detecting trace chlorinated precursors (e.g., HCFC-253).
Expert Insight: The "Orthogonal" Approach

Do not rely on a single detector.

  • Use GC-MS during method development to validate that your chromatographic separation resolves HCFC-244cc from 244ca and 244bb.

  • Use GC-FID for routine quantification once retention times are locked.

  • Use GC-ECD only if you suspect trace polychlorinated impurities (e.g., Cl2-propanes) that fall below FID detection limits.

Detailed Experimental Protocols

Protocol A: High-Resolution GC-FID for Purity & Isomer Separation

This is the "Gold Standard" method for routine purity analysis.

Scope: Quantification of HCFC-244cc assay (>99.5%) and organic impurities (>0.05%).

Instrument Parameters:

  • System: Gas Chromatograph with Split/Splitless Injector and FID.

  • Column: DB-624 (or equivalent ZB-624).

    • Dimensions: 60 m × 0.32 mm ID × 1.8 µm film thickness.

    • Rationale: A thick film is required to retain and separate volatile fluorocarbons (bp 50°C). The 60m length provides the theoretical plates needed to resolve the 244 isomers.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: 200°C, Split ratio 50:1.

  • Detector (FID): 250°C; H2 30 mL/min, Air 300 mL/min.

Temperature Program:

  • Hold at 35°C for 10 minutes. (Critical for isomer separation).

  • Ramp 10°C/min to 200°C.

  • Hold 5 minutes to elute high-boiling residues.

Sample Preparation:

  • Neat Injection: Inject 0.5 µL of neat liquid (chilled to 4°C) using a gas-tight syringe.

  • Alternative: Dissolve 100 mg in 10 mL Methanol (HPLC grade) if neat injection overloads the detector.

System Suitability Criteria:

  • Resolution (Rs): > 1.5 between HCFC-244cc and nearest isomer (typically HCFC-244bb).

  • Tailing Factor: 0.8 – 1.2.

Protocol B: GC-MS for Unknown Identification

Required for validating the identity of "Ghost Peaks" in the FID trace.

Instrument Parameters:

  • Column: Same as Protocol A (DB-624) to allow direct retention time correlation.

  • Mass Spec: Single Quadrupole, Electron Impact (EI) at 70 eV.

  • Scan Range: 30–300 m/z.

Differentiation Strategy (Isomer Fingerprinting): While molecular ions (


) are often weak in fluorocarbons, the fragmentation patterns differ:
  • HCFC-244cc (CH3-CF2-CF2Cl): Look for prominent loss of -CH3 (m/z 135) and -Cl (m/z 115).

  • HCFC-244ca (CHF2-CF2-CH2Cl): Look for -CH2Cl fragments (m/z 49) and CHF2+ (m/z 51).

  • HCFC-244bb (CH3-CCl-F-CF3): Look for CF3+ (m/z 69) dominance, which is less pronounced in the non-CF3 containing 244cc.

Logical Workflows & Decision Trees

Diagram 1: Analytical Method Selection Strategy

This workflow dictates which method to apply based on the specific impurity profile required.

AnalyticalStrategy Start Sample: HCFC-244cc Batch Goal Define Analytical Goal Start->Goal Assay Purity Assay (>99%) Goal->Assay Quality Control Trace Trace Impurities (<0.1%) Goal->Trace Safety/Tox ID Unknown Peak ID Goal->ID R&D FID GC-FID (DB-624 Col) Method A Assay->FID Trace->FID General Organic ECD GC-ECD (Halogen Specific) Trace->ECD Chlorinated <10 ppm KF Karl Fischer (Moisture) Trace->KF Water MS GC-MS (EI) Method B ID->MS MS->FID Transfer RT to FID

Caption: Decision matrix for selecting the optimal analytical detector based on sensitivity and selectivity requirements.

Diagram 2: Impurity Origin & Separation Logic

Understanding where impurities come from helps in targeting them analytically.

ImpurityOrigin Precursor Precursor (e.g. HCFC-253) Reaction Fluorination / Hydrogenation Precursor->Reaction Product Crude HCFC-244cc Reaction->Product Imp_Isomer Isomers (244ca, 244bb) Product->Imp_Isomer Rearrangement Imp_Under Under-fluorinated (HCFC-253) Product->Imp_Under Incomplete Rxn Imp_Acid Acidity (HCl, HF) Product->Imp_Acid Byproduct Detect_GC GC Separation (Critical Pair Resolution) Imp_Isomer->Detect_GC Imp_Under->Detect_GC Detect_Titration Acid-Base Titration Imp_Acid->Detect_Titration

Caption: Mapping synthesis byproducts to their respective analytical detection methods.

Supporting Analytical Tests

While GC is the primary tool, these supplementary tests are mandatory for a complete Certificate of Analysis (CoA).

Moisture Content (Karl Fischer)
  • Method: Coulometric Karl Fischer Titration.

  • Reagent: Anolyte solution specialized for ketones/halogenated solvents (to prevent interference).

  • Limit: Typically < 20 ppm.

  • Note: HCFC-244cc is hydrophobic; ensure the sample is fully solubilized in the anolyte (add chloroform or xylene if necessary).

Acidity (HCl/HF)
  • Method: Aqueous extraction followed by acid-base titration (0.01 N NaOH) or Ion Chromatography (IC).

  • Protocol: Extract 50g of HCFC-244cc with 50g of deionized water (shake for 3 mins). Analyze the water phase.

  • Limit: < 1 ppm (as HCl).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9632, 1-Chloro-1,1,2,2-tetrafluoroethane (and related propane isomers). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Substance Details - Propane, 1-chloro-1,1,2,2-tetrafluoro- (HCFC-244cc).[1] Substance Registry Services. Retrieved from [Link]

  • Chromatography Online. (2024). Detection of ODSs and HGSs in Industrial Zones Using a Cryogen-Free Preconcentration GC–MS Method. (Methodology for trace volatile fluorocarbons).[2] Retrieved from [Link]

Sources

Validation

Advanced Spectroscopic Characterization: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)

Executive Summary This technical guide provides a rigorous spectroscopic analysis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) , a critical hydrochlorofluorocarbon intermediate used in the synthesis of next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) , a critical hydrochlorofluorocarbon intermediate used in the synthesis of next-generation refrigerants (HFO-1234yf). Unlike standard solvent guides, this document focuses on the infrared (IR) differentiation of HCFC-244cc from its structural isomer, HCFC-244bb. Accurate identification is paramount in process chemistry, as isomeric purity directly impacts the yield and safety of fluorinated olefin production.

Chemical Identity & Physical Properties

Before spectroscopic analysis, the analyst must understand the physical state of the analyte to select the correct sampling module. HCFC-244cc is a volatile liquid/gas at standard conditions, requiring specific handling to prevent fractionation or loss.

PropertyDataRelevance to IR Analysis
IUPAC Name 1-Chloro-1,1,2,2-tetrafluoropropaneDefines symmetry and group frequencies.
CAS Number 421-75-0Verification of reference standards.
Formula


structure dictates vibrational modes.
Boiling Point ~12–15 °C (Est.)Critical: Exists as a gas/volatile liquid at room temp. Requires Gas Cell or Cooled ATR .
Molecular Weight 150.5 g/mol Used for concentration calculations in quantitative gas phase analysis.
Key Isomer HCFC-244bb (

)
The primary impurity to distinguish; possesses a chiral center and a

group.
Instrumentation & Experimental Protocol

Due to the high volatility of HCFC-244cc, standard liquid transmission cells are unsuitable (bubbles form, pathlength varies). The following protocol ensures reproducible quantitative data.

Recommended Configuration
  • Spectrometer: FTIR with DTGS detector (cooled MCT for low-concentration impurity analysis).

  • Sampling Module: 10 cm Gas Cell (ZnSe or KBr windows) OR Single-reflection Diamond ATR (with pressure clamp and cooling jacket).

  • Resolution: 4 cm⁻¹ (Standard) or 1 cm⁻¹ (High-res for rotational fine structure).

Step-by-Step Analysis Protocol
  • System Purge: Purge the spectrometer optics with dry

    
     for 15 minutes to eliminate atmospheric 
    
    
    
    (3500-3800 cm⁻¹) and
    
    
    (2350 cm⁻¹) interference.
  • Background Acquisition: Collect a 64-scan background spectrum of the empty, evacuated gas cell.

  • Sample Introduction:

    • Gas Phase:[1] Manifold transfer vaporized HCFC-244cc into the cell at 10–50 Torr.

    • Liquid Phase (ATR): Cool the ATR crystal to 5°C. Rapidly deposit the sample and cover immediately with a volatile-seal cap.

  • Data Collection: Acquire 64 scans.

  • Post-Processing: Apply baseline correction. If atmospheric interferences persist, perform spectral subtraction using reference water/CO2 spectra.

Spectral Analysis & Band Assignment

The IR spectrum of HCFC-244cc is dominated by the intense polar bonds of the fluorinated carbon chain. The table below details the characteristic vibrational modes.

Fundamental Vibrational Modes (HCFC-244cc)
Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Origin
2950 – 3000 WeakC-H Stretching (

)
Terminal Methyl Group (

)
1450 – 1380 MediumC-H Deformation (Scissoring/Umbrella)Methyl Group (

)
1100 – 1300 Very Strong C-F Stretching (

)
Two

groups (Geminal difluorides)
800 – 900 StrongC-C Skeletal StretchCarbon Backbone
650 – 750 StrongC-Cl Stretching (

)
Terminal

group

Analyst Note: The "Fingerprint Region" (600–1400 cm⁻¹) is complex due to coupling between C-F and C-C vibrations. In fluorocarbons, C-F stretches are often the strongest bands, potentially saturating the detector if pathlength is too long.

Comparative Analysis: The Isomer Trap

The most critical analytical challenge is distinguishing HCFC-244cc from its isomer HCFC-244bb . This distinction is vital because HCFC-244bb is the direct precursor to HFO-1234yf, while HCFC-244cc is often a byproduct.

Structural Difference
  • HCFC-244cc:

    
     (Linear chain, terminal Cl, No 
    
    
    
    group
    ).
  • HCFC-244bb:

    
     (Branched functionality, Contains 
    
    
    
    group
    ).
Spectroscopic Differentiator

The presence of the trifluoromethyl (


) group in the bb  isomer provides a unique spectral signature absent in the cc  isomer.
FeatureHCFC-244cc (Target)HCFC-244bb (Isomer)
CF₃ Asymmetric Stretch ABSENT Present (~1150–1200 cm⁻¹) . Distinct, intense band characteristic of

.
C-Cl Stretch Terminal (Primary). Typically 650–750 cm⁻¹.Secondary (on chiral carbon). Often shifts to lower frequency or splits differently due to steric environment.
Symmetry Achiral. Simpler splitting patterns.Chiral center (

). More complex splitting in high-res gas phase spectra.

Conclusion: To confirm HCFC-244cc purity, look for the absence of the specific


 vibrational pattern and the presence of exclusively 

modes in the 1100–1300 cm⁻¹ region.
Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for identifying HCFC-244cc and validating it against isomeric impurities.

G Start Sample Receipt (Volatile Liquid/Gas) Sampling Select Sampling Method: 10cm Gas Cell (Recommended) Start->Sampling Acquisition Acquire FTIR Spectrum (4 cm⁻¹, 64 scans) Sampling->Acquisition CheckCH Check 2900-3000 cm⁻¹ (C-H Stretch) Acquisition->CheckCH CheckCF Analyze 1100-1300 cm⁻¹ (C-F Region) CheckCH->CheckCF Methyl Group Confirmed IsomerCheck Isomer Differentiation: Is CF₃ Pattern Present? CheckCF->IsomerCheck Fluorination Confirmed ResultCC Identify: HCFC-244cc (Only CF₂ Bands) IsomerCheck->ResultCC No (Only CF₂ Detected) ResultBB Identify: HCFC-244bb (CF₃ Bands Present) IsomerCheck->ResultBB Yes (CF₃ Detected)

Caption: Logical workflow for the spectroscopic discrimination of HCFC-244cc from HCFC-244bb based on functional group analysis.

References
  • National Institute of Standards and Technology (NIST). Propane, 1-chloro-1,1,2,2-tetrafluoro- (HCFC-244cc) - CAS 421-75-0. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Substance Details - Propane, 2-chloro-1,1,1,2-tetrafluoro- (HCFC-244bb).[3][4] CompTox Chemicals Dashboard.[4] Available at: [Link]

  • Harrison, J. J., et al. New and improved infrared absorption cross sections for chlorodifluoromethane (HCFC-22). Atmospheric Measurement Techniques, 2016. (Cited for methodology on analyzing volatile HCFCs). Available at: [Link]

  • PubChem. Compound Summary: 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). National Library of Medicine. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2-tetrafluoropropane
Reactant of Route 2
1-Chloro-1,1,2,2-tetrafluoropropane
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